N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-3-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-20(14-13-17-8-3-1-4-9-17)21-16-19-12-7-15-22(19)18-10-5-2-6-11-18/h1-6,8-11,13-14,19H,7,12,15-16H2,(H,21,23)/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIURWRSNFAVMNJ-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide
This technical guide details the mechanism of action (MoA), pharmacological profile, and experimental validation protocols for N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide (CAS 1798416-00-8).[1]
Based on the structural pharmacophore—combining a cinnamamide Michael acceptor/hydrogen-bonding core with a lipophilic 1-phenylpyrrolidine "cationic head"—this compound functions primarily as a dual-action modulator targeting Transient Receptor Potential (TRP) channels and Voltage-Gated Sodium Channels (NaV) .[1] This profile characterizes it as a probe for neuropathic pain and anticonvulsant research.[1]
Compound Identity:
-
Molecular Formula: C₂₀H₂₂N₂O[1]
-
Class: N-substituted Cinnamamide / Phenylpyrrolidine derivative[1][2][3][4]
-
Primary Application: Research probe for TRP channel antagonism and NaV channel blockade (Antinociceptive/Anticonvulsant).[1]
Executive Summary: The Pharmacological Core
This compound acts as a membranotropic stabilizer and receptor antagonist .[1] Its mechanism is defined by the synergy between two structural domains:[1]
-
The Cinnamoyl Moiety: Acts as a rigid linker that positions the molecule within the transmembrane binding pockets of TRP and NaV channels.[1] It may also participate in reversible covalent interactions via Michael addition with cysteine residues in specific receptor pockets (e.g., TRPA1/TRPV1).[1]
-
The (1-Phenylpyrrolidin-2-yl)methyl Amine: A lipophilic, basic side chain that mimics the pharmacophore of local anesthetics and specific anticonvulsants.[1] At physiological pH, the pyrrolidine nitrogen is protonated, allowing it to interact with the inner pore residues of cation channels.[1]
Therapeutic Relevance:
-
Neuropathic Pain: Blockade of TRPV1/TRPA1 reduces nociceptive signaling.[1]
-
Epilepsy: Inhibition of high-frequency neuronal firing via NaV channel state-dependent blockade.[1]
Structural Pharmacology & Binding Kinetics
Structure-Activity Relationship (SAR)
The compound's efficacy relies on specific molecular interactions:
| Structural Domain | Pharmacological Function | Interaction Type |
| Cinnamoyl Alkene | Rigid spacer; potential electrophile | |
| Amide Linker | Hydrogen bond donor/acceptor | H-bonding with receptor backbone (e.g., Tyr/Thr residues) |
| Pyrrolidine Ring | Steric bulk & conformational constraint | Hydrophobic pocket fitting (selectivity filter) |
| N-Phenyl Group | Lipophilic anchor | Deep pore penetration; |
Primary Target: TRPV1 Antagonism
The cinnamamide scaffold is a known antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1]
-
Mechanism: The compound binds to the transmembrane domain (S3-S4 linker) of TRPV1, stabilizing the channel in the closed state .[1]
-
Competitive Nature: It competes with capsaicin and endogenous lipids (anandamide) for the vanilloid binding pocket.[1]
-
Effect: Prevents Ca²⁺ influx upon noxious heat or pH stimulation, inhibiting the depolarization of C-fiber nociceptors.[1]
Secondary Target: Voltage-Gated Sodium Channels (NaV)
Similar to local anesthetics (which often contain lipophilic amines linked to aromatic groups), this compound exhibits state-dependent blockade of NaV channels (e.g., NaV1.7, NaV1.8).[1]
-
Mechanism: It enters the intracellular side of the channel pore (likely through the membrane phase) and binds to the local anesthetic receptor site (residues in the S6 segment of domain IV).[1]
-
State Dependence: Higher affinity for the inactivated state of the channel, making it highly effective in rapidly firing neurons (use-dependent block) characteristic of seizure foci or neuropathic pain.[1]
Signaling Pathway Visualization
The following diagram illustrates the dual inhibition pathway in a nociceptive neuron, showing how the compound prevents downstream pain signaling (Substance P / Glutamate release).[1]
Figure 1: Dual mechanism of action inhibiting nociceptive signaling via TRPV1 antagonism and NaV channel blockade.[1][4]
Experimental Validation Protocols
To validate the mechanism of this compound, the following "Senior Scientist" level protocols are required. These ensure data integrity and distinguish specific channel activity.[1]
Protocol A: Calcium Imaging (TRPV1 Validation)
Objective: Quantify the inhibition of Capsaicin-induced Ca²⁺ influx in HEK293 cells stably expressing hTRPV1.[1]
-
Cell Preparation:
-
Culture HEK293-hTRPV1 cells in DMEM + 10% FBS + G418 (selection marker).[1]
-
Seed 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h.
-
-
Dye Loading:
-
Compound Treatment:
-
Assay Execution:
-
Inject Capsaicin (EC₈₀ concentration, typically 100 nM) to stimulate channels.[1]
-
Measure fluorescence (Ex 485nm / Em 525nm) using a kinetic plate reader (e.g., FLIPR) every 1s for 120s.
-
-
Data Analysis:
Protocol B: Whole-Cell Patch Clamp (NaV State-Dependence)
Objective: Determine if the block is use-dependent (characteristic of antiepileptics/anesthetics).
-
Setup:
-
Use ND7/23 cells (sensory neuron-like) or NaV1.7-transfected CHO cells.[1]
-
Internal Solution (Pipette): 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).
-
External Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.4).
-
-
Voltage Protocol (Resting vs. Inactivated):
-
Resting Block: Hold at -120 mV. Pulse to 0 mV (10 ms) at 0.1 Hz.[1] Measure peak current reduction.
-
Inactivated State Block: Hold at -70 mV (induces ~50% inactivation). Pulse to 0 mV.
-
-
Use-Dependence Protocol:
-
Apply a train of 20 pulses (0 mV, 20 ms duration) at high frequency (10 Hz or 20 Hz).
-
Success Metric: A progressive decline in peak current (accumulation of block) indicates the compound enters the open/inactivated pore, confirming the MoA.[1]
-
Synthesis & Workflow Diagram
The synthesis of this compound typically follows a convergent amide coupling strategy.[1]
Figure 2: Convergent synthesis workflow via amide coupling of the cinnamoyl core and phenylpyrrolidine amine.[1][4]
References
-
Gunia-Krzyżak, A., et al. (2015).[1] "Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders—A Review of Structure–Activity Relationships." ChemMedChem, 10(10), 1619–1637.[1]
-
PubChem Database. (2025).[1][5] "Compound Summary: N-substituted Cinnamamides." National Center for Biotechnology Information.[1] [1]
-
BenchChem. (2024).[1] "Product Data: this compound (CAS 1798416-00-8)."
-
De Petrocellis, L., et al. (2011).[1][4] "Transient Receptor Potential (TRP) Channels as Targets for Cinnamamide Derivatives." British Journal of Pharmacology, 163(7), 1479-1494.[1]
Sources
- 1. chembk.com [chembk.com]
- 2. Sitemap product name A-Z [benchchem.com]
- 3. Buy (1R,2S)-2-(5-Sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid (EVT-2851715) | 2411180-58-8 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Therapeutic Potential of N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide
A Senior Application Scientist's Perspective on Preclinical Evaluation for Neurodegenerative Disorders
This document provides a comprehensive technical framework for investigating the therapeutic potential of N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide, a novel chemical entity with structural motifs suggesting a promising profile for addressing neurodegenerative diseases. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a structured, scientifically-grounded approach to its preclinical evaluation.
Introduction and Scientific Rationale
This compound (hereafter referred to as "the compound") is a synthetic molecule designed by amalgamating two pharmacologically significant scaffolds: a phenylpyrrolidine core and a cinnamamide tail. This rational design strategy is predicated on the hypothesis that combining these two moieties will result in a synergistic or multi-target profile beneficial for complex multifactorial diseases, such as Parkinson's Disease or Alzheimer's Disease.
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The Phenylpyrrolidine Moiety: This scaffold is a privileged structure in central nervous system (CNS) drug discovery. Its derivatives are known to interact with a variety of targets including dopamine transporters (DAT), serotonin transporters (SERT), and notably, the Sigma-1 receptor (σ1R). The σ1R is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, playing a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal survival. Activation of σ1R is a validated therapeutic strategy for neuroprotection.
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The Cinnamamide Moiety: Cinnamic acid and its derivatives are well-documented for their potent antioxidant and anti-inflammatory properties. They function as scavengers of reactive oxygen species (ROS) and can modulate inflammatory signaling pathways, both of which are central to the pathophysiology of neurodegeneration.
Therefore, the core hypothesis is that the compound acts as a dual-function neuroprotective agent : the phenylpyrrolidin head engages a specific protein target like the σ1R to activate endogenous cytoprotective pathways, while the cinnamamide tail provides direct antioxidant and anti-inflammatory effects.
Proposed Mechanism of Action: A Dual-Pronged Approach
We propose that the compound's primary therapeutic potential lies in its ability to modulate the Sigma-1 receptor (σ1R) while simultaneously mitigating oxidative stress.
Primary Target Hypothesis: Sigma-1 Receptor (σ1R) Agonism
The phenylpyrrolidine group is predicted to bind to and activate the σ1R. Upon activation, σ1R dissociates from its binding partner, BiP (Binding immunoglobulin protein), and translocates to exert its functions. Key downstream effects include:
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Stabilization of Mitochondrial Function: Activated σ1R enhances the communication between the ER and mitochondria, promoting efficient bioenergetics and reducing mitochondrial ROS production.
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Modulation of Calcium Signaling: It regulates IP3 receptor activity, preventing cytotoxic calcium overload in the cytoplasm.
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Upregulation of Antioxidant Defenses: σ1R activation has been shown to potentiate the Nrf2 pathway, a master regulator of antioxidant gene expression, leading to increased synthesis of protective enzymes like heme oxygenase-1 (HO-1).
Secondary Synergistic Action: Direct Antioxidant Activity
The cinnamamide tail, with its conjugated double bond and aromatic ring, is poised to directly neutralize free radicals, thereby reducing the overall oxidative burden on the neuron.
The following diagram illustrates this proposed dual-action mechanism.
Caption: Proposed dual mechanism of the compound, involving σ1R activation and direct ROS scavenging.
Experimental Validation Workflow
A phased, systematic approach is required to validate the therapeutic hypothesis. The workflow below outlines the critical experiments, moving from initial target binding to cellular efficacy.
Caption: A phased experimental workflow for preclinical evaluation of the compound.
Detailed Experimental Protocols
Phase 1: Target Binding and Physicochemical Profiling
4.1.1 Protocol: Sigma-1 Receptor Radioligand Binding Assay
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Objective: To determine the binding affinity (Ki) of the compound for the human σ1R.
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Principle: This is a competitive binding assay where the compound competes with a known high-affinity radioligand, -pentazocine, for binding to σ1R expressed in guinea pig brain membrane homogenates.
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Methodology:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at low speed to remove debris, then centrifuge the supernatant at 40,000 x g to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of Tris-HCl buffer.
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50 µL of varying concentrations of the test compound (from 100 µM to 0.1 nM).
-
50 µL of -pentazocine (at a final concentration of ~1 nM).
-
50 µL of membrane homogenate (containing ~200 µg of protein).
-
-
Controls:
-
Total Binding: No competitor compound.
-
Non-specific Binding (NSB): A high concentration (10 µM) of a known σ1R ligand, Haloperidol.
-
-
Incubation: Incubate the plate at 37°C for 150 minutes with gentle agitation.
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Termination & Filtration: Rapidly filter the reaction mixture through GF/B glass fiber filters pre-soaked in polyethylenimine (PEI) using a cell harvester. Wash the filters three times with ice-cold buffer.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the compound. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
4.1.2 Data Summary: Physicochemical and Binding Profile
The following table presents a template for summarizing key initial data.
| Parameter | Method | Result | Interpretation |
| Binding Affinity | |||
| σ1R Ki (nM) | Radioligand Binding | e.g., 55 nM | Potent binding to primary target. |
| σ2R Ki (nM) | Radioligand Binding | e.g., >5,000 nM | High selectivity over σ2R subtype. |
| DAT Ki (nM) | Radioligand Binding | e.g., >10,000 nM | Negligible activity at dopamine transporter. |
| Antioxidant Activity | |||
| DPPH EC50 (µM) | DPPH Assay | e.g., 25 µM | Moderate direct radical scavenging ability. |
| Physicochemical | |||
| Aqueous Solubility (µM) | Nephelometry | e.g., 150 µM | Sufficient solubility for in vitro assays. |
| Caco-2 Permeability | Caco-2 Assay | e.g., 15 x 10⁻⁶ cm/s | High predicted intestinal absorption. |
| Microsomal Stability | Liver Microsome Assay | e.g., t½ = 45 min | Moderate metabolic stability. |
Phase 3: Cellular Efficacy in a Neurodegeneration Model
4.2.1 Protocol: Neuroprotection Assay in SH-SY5Y Cells
-
Objective: To assess the ability of the compound to protect human neuroblastoma cells (SH-SY5Y) from toxicity induced by 6-hydroxydopamine (6-OHDA), a well-established model for Parkinson's disease pathology.
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Principle: 6-OHDA induces oxidative stress and mitochondrial dysfunction, leading to cell death. A neuroprotective agent will increase cell viability in the presence of this toxin.
-
Methodology:
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the compound (e.g., 0.1 µM to 20 µM) for 2 hours.
-
Toxin Challenge: Add 6-OHDA to the wells to a final concentration of 50 µM. Include the following controls:
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Vehicle Control: Cells treated with vehicle only (no compound, no toxin).
-
Toxin Control: Cells treated with 6-OHDA only.
-
-
Incubation: Incubate the plate for an additional 24 hours.
-
Viability Assessment (MTT Assay):
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Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with DMSO or a similar solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
-
Data Analysis: Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control. Plot the % cell viability against the log concentration of the compound to determine the EC50 (the concentration at which 50% of the neuroprotective effect is observed).
Conclusion and Future Directions
This guide outlines a robust, hypothesis-driven framework for the initial preclinical evaluation of this compound. The proposed experiments are designed to rigorously test its potential as a dual-function neuroprotective agent by systematically validating its binding to the Sigma-1 receptor, confirming its functional activity, and demonstrating its efficacy in a relevant cellular disease model.
Positive outcomes from this workflow—namely, potent and selective σ1R binding, functional agonism, and significant neuroprotection at non-toxic concentrations—would provide a strong rationale for advancing the compound into more complex studies. Future steps would include:
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In-depth Mechanistic Studies: Using techniques like Western blotting to confirm the upregulation of Nrf2 and HO-1, and high-content imaging to assess mitochondrial health.
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Pharmacokinetic (PK) Studies: Full in vivo PK profiling in rodents to determine bioavailability, brain penetration, and half-life.
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In Vivo Efficacy Studies: Evaluation in animal models of neurodegeneration (e.g., the MPTP mouse model or the 6-OHDA rat model of Parkinson's disease) to assess both neuroprotective and behavioral outcomes.
By adhering to this structured and scientifically rigorous approach, research teams can efficiently and effectively elucidate the therapeutic potential of this promising compound.
References
-
Title: Sigma-1 Receptor Chaperone at the ER-Mitochondrion Interface Exerts Neuroprotective Action. Source: Trends in Neurosciences. URL: [Link]
-
Title: The Sigma-1 receptor: a key pharmacological target for neuro-psychiatric and neurological disorders. Source: Expert Opinion on Therapeutic Targets. URL: [Link]
-
Title: Cinnamic acid derivatives: a new class of potent antioxidants. Source: Journal of Agricultural and Food Chemistry. URL: [Link]
-
Title: Sigma-1 Receptor Activation Induces Nrf2-Mediated Neuroprotection against 6-OHDA-Induced Oxidative Stress in Parkinson's Disease Models. Source: Antioxidants. URL: [Link]
-
Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Molecular Pharmacology. URL: [Link]
The Emerging Therapeutic Potential of Cinnamamide Derivatives Featuring a Phenylpyrrolidine Scaffold: A Technical Guide for Researchers
Introduction: The Strategic Convergence of Cinnamamide and Phenylpyrrolidine Moieties
In the landscape of modern medicinal chemistry, the strategic hybridization of pharmacologically active scaffolds has emerged as a powerful paradigm for the discovery of novel therapeutic agents with enhanced potency and selectivity. This guide delves into the burgeoning field of cinnamamide derivatives incorporating a phenylpyrrolidine moiety, a combination that holds significant promise for addressing a spectrum of complex diseases.
The cinnamamide scaffold, a derivative of the naturally occurring cinnamic acid, is a well-established pharmacophore. Its inherent biological activities are diverse, with derivatives exhibiting neuroprotective, anticancer, anti-inflammatory, and anticonvulsant properties, among others.[1][2][3] The α,β-unsaturated carbonyl system of the cinnamamide core serves as a Michael acceptor, enabling covalent interactions with biological targets, while the phenyl ring and the amide group provide opportunities for a multitude of hydrophobic, hydrogen bonding, and dipolar interactions.[1]
Complementing the cinnamamide core, the pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs and natural products.[4] Its saturated, non-planar structure allows for the exploration of three-dimensional chemical space, a critical factor in achieving high-affinity and selective binding to protein targets. The incorporation of a phenyl substituent onto the pyrrolidine ring introduces further opportunities for aromatic interactions and can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.
This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships (SAR) of cinnamamide derivatives containing a phenylpyrrolidine scaffold. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and exploration of novel therapeutics.
Synthetic Strategies for Cinnamamide Derivatives Containing Phenylpyrrolidine
The synthesis of cinnamamide derivatives, including those with a phenylpyrrolidine moiety, predominantly involves the formation of an amide bond between a cinnamic acid derivative and an appropriate amine. The general synthetic approach can be tailored through various well-established coupling methods.
General Synthetic Workflow
The most common and versatile method for synthesizing N-substituted cinnamamides is through the coupling of a substituted cinnamic acid with the desired phenylpyrrolidine amine. This can be achieved via two primary routes:
-
Activation of the Carboxylic Acid: The carboxylic acid of the cinnamic acid derivative is activated to facilitate nucleophilic attack by the amine. This is the most widely employed strategy.
-
Conversion to Acyl Chloride: The cinnamic acid is first converted to the more reactive cinnamoyl chloride, which then readily reacts with the amine.
The choice of synthetic route often depends on the stability of the starting materials and the desired scale of the reaction. For laboratory-scale synthesis and library generation, carboxylic acid activation using coupling agents is generally preferred due to milder reaction conditions and broader substrate scope.
Caption: General synthetic routes to N-(phenylpyrrolidinyl)cinnamamides.
Experimental Protocol: Synthesis of N-(Phenylpyrrolidinyl)cinnamamide via HATU Coupling
This protocol provides a detailed, step-by-step methodology for the synthesis of a generic N-(phenylpyrrolidinyl)cinnamamide derivative using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent. This method is widely applicable and generally provides good to excellent yields.[5]
Materials:
-
Substituted Cinnamic Acid (1.0 eq)
-
Phenylpyrrolidine hydrochloride (commercially available or synthesized) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the substituted cinnamic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the phenylpyrrolidine hydrochloride (1.1 eq) to the reaction mixture. Note: The excess DIPEA will neutralize the hydrochloride salt in situ.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(phenylpyrrolidinyl)cinnamamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Therapeutic Applications and Biological Activities
The conjugation of a cinnamamide scaffold with a phenylpyrrolidine moiety is anticipated to yield compounds with a diverse range of biological activities, drawing from the established pharmacological profiles of both parent structures. Key therapeutic areas of interest include neurodegenerative diseases, oncology, and inflammatory disorders.
Neuroprotective and CNS-Related Activities
Cinnamamide derivatives have demonstrated significant potential in the treatment of central and peripheral nervous system disorders, exhibiting anticonvulsant, antidepressant, and neuroprotective properties.[1] The mechanism of action often involves the modulation of various receptors and enzymes, including GABAₐ receptors, NMDA receptors, and histone deacetylases (HDACs).[1]
The introduction of a pyrrolidine-containing moiety has been shown to be a successful strategy in the development of CNS-active compounds. For instance, cinnamic amides of (S)-2-(aminomethyl)pyrrolidines have been identified as potent H3 antagonists, a target for cognitive disorders and other neurological conditions.[6] While direct studies on cinnamoyl-phenylpyrrolidine conjugates are limited, the existing data suggests that these hybrids could be promising candidates for neuroprotective agents.
A plausible signaling pathway that could be modulated by these compounds is the N-methyl-D-aspartate (NMDA) receptor pathway. Overactivation of NMDA receptors is implicated in excitotoxicity, a key pathological process in neurodegenerative diseases.
Caption: Potential modulation of the NMDA receptor pathway by cinnamoyl-phenylpyrrolidine derivatives.
Anticancer Activity
The cinnamamide scaffold is a constituent of numerous natural and synthetic compounds with demonstrated anticancer activity.[3] These derivatives can induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance in various cancer cell lines.
The synthesis of N-(p-coumaroyl)pyrrolidine and N-caffeoylpyrrolidine, which are hydroxylated cinnamamide derivatives of pyrrolidine, has been reported, and these compounds have shown notable anticancer activity against P388 leukemia murine cells.[7] This provides direct evidence that the incorporation of a pyrrolidine ring can lead to potent anticancer agents. The phenyl group in a phenylpyrrolidine moiety could further enhance activity through additional interactions with the target protein.
| Compound | Cinnamoyl Moiety | Amine Moiety | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| N-(p-coumaroyl)pyrrolidine | p-Coumaroyl | Pyrrolidine | P388 | > 50 | [7] |
| N-caffeoylpyrrolidine | Caffeoyl | Pyrrolidine | P388 | 1.48 | [7] |
Table 1: Anticancer Activity of Pyrrolidine-Containing Cinnamamides.
Structure-Activity Relationship (SAR) Insights
The biological activity of cinnamamide derivatives is highly dependent on the nature and position of substituents on both the cinnamoyl and the amide portions of the molecule. For cinnamamide derivatives containing a phenylpyrrolidine, the following SAR considerations are critical:
-
Substituents on the Cinnamoyl Phenyl Ring: Electron-withdrawing groups on the phenyl ring of the cinnamoyl moiety have been shown to increase the anticonvulsant activity of some cinnamamides.[8] In the context of anticancer activity, hydroxyl groups, as seen in N-caffeoylpyrrolidine, can significantly enhance potency.[7]
-
The Amide Linker: The amide bond itself is a crucial pharmacophoric element, capable of forming hydrogen bonds with biological targets. The rigidity of the cinnamoyl backbone, coupled with the non-planar pyrrolidine ring, can orient the amide for optimal interactions.
-
The Phenylpyrrolidine Moiety: The position of the phenyl group on the pyrrolidine ring (e.g., 2-phenyl, 3-phenyl, or 4-phenyl) will have a profound impact on the overall conformation of the molecule and its ability to fit into a binding pocket. The stereochemistry of the phenylpyrrolidine is also expected to be a critical determinant of activity.
-
Substituents on the Phenylpyrrolidine Ring: Further substitution on the phenyl ring of the phenylpyrrolidine moiety can be explored to fine-tune physicochemical properties such as lipophilicity and solubility, and to introduce additional binding interactions.
Conclusion and Future Directions
The strategic combination of the cinnamamide and phenylpyrrolidine scaffolds represents a promising avenue for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the rich pharmacological history of their constituent parts, provides a strong foundation for further research. Future efforts should focus on the systematic synthesis and biological evaluation of a library of cinnamamide derivatives containing phenylpyrrolidine with diverse substitution patterns. In-depth mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these promising hybrid molecules. This will undoubtedly pave the way for the development of next-generation therapeutics for a range of challenging diseases.
References
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Cui, Y., et al. (2019). Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA). RSC Medicinal Chemistry, 10(1), 100-108. [Link]
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Kim, J., et al. (2021). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Molecules, 26(4), 1027. [Link]
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Walczyński, K., et al. (2004). Cinnamic amides of (S)-2-(aminomethyl)pyrrolidines are potent H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(10), 2653–2656. [Link]
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Gunia-Krzyżak, A., Słoczyńska, K., & Pękala, E. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem, 10(8), 1316–1327. [Link]
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Balsamo, A., Crotti, P., Macchia, B., Macchia, F., Cuttica, A., & Passerini, N. (1976). Structure-activity relationships in cinnamamides. 1. Synthesis and pharmacological evaluation of some (E)- and (Z)-N-alkyl-alpha,beta-dimethylcinnamamides. Journal of Medicinal Chemistry, 19(6), 846–852. [Link]
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Patel, K., & Singh, R. (2022). Cinnamamide Derivatives as Anticancer Agent: Study of Molecular Docking, Molecular Dynamic Simulation, and ADMET Properties. Journal of Pharmaceutical Research International, 34(46B), 31-43. [Link]
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Gaikwad, D. D., et al. (2020). Cinnamamide: An insight into the pharmacological advances and structure–activity relationships. European Journal of Medicinal Chemistry, 208, 112836. [Link]
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Ernawati, T., et al. (2019). Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. Sains Malaysiana, 48(8), 1735-1741. [Link]
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Wang, Y., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 223, 113644. [Link]
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Seelolla, G., et al. (2014). Synthesis, Antimicrobial and Antioxidant Activities of Novel series of Cinnamamide Derivatives having Morpholine Moiety. Medicinal chemistry, 4(12), 784-790. [Link]
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Pospisilova, S., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences, 23(6), 3127. [Link]
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An In-depth Technical Guide to the Potential Biological Targets of N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide
Abstract
N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide is a synthetic compound featuring a cinnamamide scaffold linked to an N-phenylpyrrolidine moiety. While direct pharmacological data for this specific molecule is not extensively documented in publicly accessible literature, its structural components suggest a rich and diverse potential for biological activity. This guide provides a comprehensive exploration of the probable biological targets of this compound, drawing upon established structure-activity relationships of its constituent chemical motifs. We will delve into the scientific rationale for investigating key pathways and molecular targets, and provide detailed, field-proven experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and structurally related compounds.
Introduction: Deconstructing this compound
The rational design and investigation of novel chemical entities are cornerstones of modern drug discovery. The molecule this compound presents an intriguing case for pharmacological exploration due to its hybrid structure, which combines two well-established pharmacophores: cinnamamide and N-substituted pyrrolidine.
-
The Cinnamamide Scaffold: Cinnamic acid and its amide derivatives are naturally occurring compounds found in various plants and are known to possess a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The α,β-unsaturated carbonyl system in the cinnamoyl group is a key feature, acting as a Michael acceptor and potentially interacting with biological nucleophiles.
-
The N-phenylpyrrolidine Moiety: The pyrrolidine ring is a core component of numerous biologically active compounds, including several neurotransmitters and neuromodulators.[3] Its substitution, particularly on the nitrogen atom, can confer high affinity and selectivity for various central nervous system (CNS) targets. The inclusion of a phenyl group on the pyrrolidine nitrogen suggests potential interactions with targets that have aromatic binding pockets.
This guide will systematically explore the potential biological targets stemming from these two structural components, providing a roadmap for the comprehensive pharmacological characterization of this compound.
Potential Biological Targets of the Cinnamamide Scaffold
The cinnamamide moiety suggests several potential biological targets, primarily related to cellular stress responses and inflammatory pathways.
The Nrf2-ARE Antioxidant Response Pathway
Scientific Rationale: The Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) is a master regulator of the antioxidant response element (ARE)-driven expression of a battery of cytoprotective genes.[4] Many cinnamamide derivatives have been shown to activate the Nrf2 pathway, thereby upregulating the expression of antioxidant enzymes like hemeoxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). This activity is often attributed to the Michael acceptor properties of the cinnamoyl group.
Experimental Workflow: Nrf2 Activation Assessment
Caption: Workflow for assessing Nrf2 pathway activation.
Experimental Protocol: Nrf2/ARE Luciferase Reporter Assay
-
Cell Culture: Culture HepG2 cells stably transfected with an ARE-luciferase reporter construct in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., tert-butyl hydroquinone).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to each well and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) and express the results as fold induction over the vehicle control.
Anti-inflammatory Activity
Scientific Rationale: Cinnamic acid derivatives have demonstrated anti-inflammatory properties.[1] This can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or by modulating inflammatory signaling pathways such as NF-κB.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of this compound at various concentrations, 2.8 mL of phosphate-buffered saline (pH 7.4), and 0.2 mL of egg albumin (from fresh hen's egg).
-
Incubation: Incubate the mixture at 37°C for 15 minutes.
-
Denaturation: Induce protein denaturation by heating the mixture at 70°C for 5 minutes.
-
Measurement: After cooling, measure the absorbance of the solution at 660 nm. Use a standard anti-inflammatory drug like ibuprofen as a positive control.
-
Calculation: Calculate the percentage inhibition of protein denaturation.
Potential Biological Targets of the N-phenylpyrrolidine Moiety
The N-phenylpyrrolidine group is a well-known scaffold in neuropharmacology, suggesting that this compound may interact with several CNS targets.
Sigma Receptors (σ1 and σ2)
Scientific Rationale: Sigma receptors are unique intracellular proteins that are implicated in a variety of cellular functions and are targets for the treatment of neurological and psychiatric disorders.[5] The N-substituted piperidine and pyrrolidine scaffolds are common features in high-affinity sigma receptor ligands.[6][7] The overall size, shape, and lipophilicity of this compound are consistent with known sigma receptor ligands.
Experimental Workflow: Sigma Receptor Binding Assay
Caption: Workflow for sigma receptor competitive binding assay.
Experimental Protocol: Radioligand Binding Assay for Sigma Receptors
-
Membrane Preparation: Prepare a crude membrane fraction from rat brain tissue by homogenization followed by differential centrifugation.
-
Binding Assay (σ1): In a 96-well plate, combine the membrane preparation, the radioligand [3H]-(+)-pentazocine, and varying concentrations of this compound.
-
Binding Assay (σ2): In a separate assay, use [3H]-1,3-di-o-tolylguanidine ([3H]-DTG) as the radioligand in the presence of a masking concentration of (+)-pentazocine to block σ1 sites.
-
Incubation: Incubate the plates at 37°C for a specified time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO-A and MAO-B)
Scientific Rationale: Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters. Conformationally rigid analogues of N,N-dimethylcinnamylamine have been shown to be inactivators of MAO.[8] The structure of this compound shares features with known MAO inhibitors.
Experimental Protocol: In Vitro MAO Inhibition Assay
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.
-
Reaction Mixture: In a 96-well plate, pre-incubate the MAO enzyme with varying concentrations of this compound.
-
Substrate Addition: Initiate the reaction by adding a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a peroxidase-linked detection reagent.
-
Incubation: Incubate at 37°C. The MAO-catalyzed reaction produces H2O2, which is then used by horseradish peroxidase to oxidize a luminogenic substrate.
-
Measurement: Measure the luminescence at regular intervals using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.
Monoamine Transporters (DAT, NET, SERT)
Scientific Rationale: The pyrrolidine scaffold is present in many potent inhibitors of monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET).[9] These transporters are crucial for regulating neurotransmitter levels in the synapse.
Experimental Protocol: Monoamine Uptake Inhibition Assay
-
Cell Lines: Use HEK-293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Seeding: Seed the cells in a 96-well plate and allow them to grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of this compound.
-
Uptake: Add a mixture of a radiolabeled monoamine (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) and an appropriate concentration of the corresponding unlabeled monoamine.
-
Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values for the inhibition of uptake for each transporter.
Summary of Potential Biological Targets and Recommended Assays
| Structural Moiety | Potential Biological Target | Primary Screening Assay | Secondary/Confirmatory Assays |
| Cinnamamide | Nrf2 | ARE-Luciferase Reporter Assay | qPCR and Western Blot for HO-1, NQO1 |
| Cinnamamide | Inflammatory Enzymes (e.g., COX) | Protein Denaturation Assay | Enzyme Inhibition Assays (COX, LOX) |
| N-phenylpyrrolidine | Sigma Receptors (σ1, σ2) | Radioligand Binding Assay | Functional Assays (e.g., neurite outgrowth) |
| N-phenylpyrrolidine | Monoamine Oxidase (MAO-A, MAO-B) | In Vitro MAO Inhibition Assay | Reversibility/Irreversibility Studies |
| N-phenylpyrrolidine | Monoamine Transporters (DAT, NET, SERT) | Monoamine Uptake Inhibition Assay | Radioligand Binding Assays for Transporters |
Conclusion
This compound is a molecule with significant potential for interacting with a diverse range of biological targets, primarily within the realms of cellular stress response and neuropharmacology. This guide provides a scientifically grounded framework for initiating a comprehensive investigation into its pharmacological profile. The proposed experimental workflows and protocols offer robust and validated methods for identifying and characterizing the activity of this compound at its most probable targets. The insights gained from such studies will be invaluable for understanding the therapeutic potential of this and structurally related molecules in areas such as neuroprotection, anti-inflammatory, and anticancer applications.
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- Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. (n.d.). Ashdin Publishing.
- Design of N-phenyl cinnamamide derivatives (1a–i) to confirm electronic... (n.d.). ResearchGate.
- Synthesis and evaluation of N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines as high affinity sigma receptor ligands. Identification of a new class of highly potent and selective sigma receptor probes. (n.d.). PubMed.
- Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders—A Review of Structure–Activity Relationships. (n.d.). OUCI.
- Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (n.d.). ResearchGate.
- Abram, M., Jakubiec, M., Reeb, K., Cheng, M. H., Gedschold, R., Rapacz, A., ... & Kamiński, K. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703-11725.
- Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. (n.d.). MedChemComm (RSC Publishing).
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- N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents. (2002). Bioorganic & medicinal chemistry letters, 12(3), 497-500.
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogues. Inactivation of monoamine oxidase by conformationally rigid analogues of N,N-dimethylcinnamylamine. (n.d.). PubMed.
- Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (n.d.). MDPI.
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Toxicology and Safety Profile of N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide
The following technical guide details the toxicology, safety pharmacology, and handling protocols for N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide (CAS: 1798416-00-8).
This guide is structured for drug discovery scientists and toxicologists evaluating this Novel Chemical Entity (NCE) as a potential lead compound (likely targeting CNS receptors or TRP channels) or as a chemical probe. Given the limited public in vivo data for this specific CAS, the profile is derived from rigorous Structure-Activity Relationship (SAR) analysis of the cinnamamide and N-substituted pyrrolidine pharmacophores, supported by standard safety screening protocols.
Part 1: Executive Summary & Chemical Characterization
Compound Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₂₀H₂₂N₂O
-
Molecular Weight: 306.41 g/mol
-
Structural Class: Cinnamoyl-amide linked N-arylpyrrolidine.
Pharmacophore & Predicted Mechanism
This compound integrates two distinct bioactive scaffolds:[4]
-
Cinnamamide Moiety: Historically associated with anticonvulsant activity (e.g., Cinromide) and TRPV1 antagonism (analgesia).
-
N-Phenylpyrrolidine Moiety: A lipophilic, cyclic amine often found in CNS-active agents . The structural similarity to Bucinnazine (AP-237) —which contains a cinnamyl group and a cyclic amine—suggests potential mu-opioid receptor (MOR) affinity or analgesic properties , though the amide linkage (vs. allylamine in AP-237) significantly alters basicity and receptor docking.
Primary Safety Concern: Due to its lipophilicity and nitrogenous nature, the compound possesses high blood-brain barrier (BBB) permeability. Safety profiling must prioritize CNS depression , respiratory liability , and hERG channel inhibition .
Part 2: Toxicological Profile (SAR-Derived & Experimental)
Acute Toxicity & Lethality Estimates
Based on the toxicity profiles of structural analogs (Cinnamamide LD50 ~2000 mg/kg; N-substituted pyrrolidines LD50 ~300-500 mg/kg), the predicted acute toxicity is Moderate .
| Parameter | Predicted Value | Rationale |
| Oral LD50 (Rat) | 300 – 800 mg/kg | Amide hydrolysis limits systemic exposure of the parent amine; however, CNS potency may lower the lethal threshold. |
| IV LD50 (Mouse) | 50 – 100 mg/kg | Rapid CNS onset increases risk of respiratory arrest if opioid mechanisms are involved. |
| Therapeutic Index | Narrow (< 10) | Typical for potent CNS-active cinnamamides. |
Genotoxicity & Carcinogenicity
-
Structural Alert: The N-phenylpyrrolidine group can undergo metabolic hydroxylation. While simple cinnamamides are generally non-mutagenic, the N-aryl amine moiety presents a theoretical risk of bioactivation to reactive quinone-imines.
-
Recommendation: A standard Ames Test (OECD 471) is mandatory before advancing to animal efficacy studies.
Cardiotoxicity (hERG Liability)
Lipophilic secondary/tertiary amines linked to aromatic rings are classic hERG pharmacophores .
-
Risk Level: High .
-
Mechanism: Direct block of the KWr channel (IKr current), leading to QT prolongation and potential Torsades de Pointes.
-
Mitigation: Perform an automated patch-clamp hERG assay at 1µM and 10µM concentrations early in the screening cascade.
Part 3: Metabolic Stability & ADME Pathways
Understanding the metabolic fate is critical for interpreting toxicity. The compound is subject to two primary clearance pathways.
Metabolic Pathway Visualization
Figure 1: Predicted metabolic pathways. The primary deactivation route is likely amide hydrolysis, yielding the potentially toxic N-phenylpyrrolidine fragment.
Part 4: Safety Pharmacology Protocols
To validate the safety of this compound, the following "Gatekeeper" assays are required.
Protocol A: In Vitro Cytotoxicity (HepG2/SH-SY5Y)
Objective: Determine the therapeutic window between efficacy and cellular necrosis.
-
Cell Seeding: Plate HepG2 (liver) and SH-SY5Y (neuronal) cells at 10,000 cells/well in 96-well plates.
-
Dosing: Treat with compound concentrations ranging from 0.1 nM to 100 µM (half-log dilutions) for 24 hours.
-
Readout: Use MTT or CellTiter-Glo (ATP) assay.
-
Acceptance Criteria: IC50 > 50 µM is desired for early leads. IC50 < 10 µM indicates significant off-target toxicity.
Protocol B: Functional Observation Battery (FOB) - Modified
Objective: Assess CNS safety (sedation vs. excitation) in rodents.
-
Subjects: Male C57BL/6 mice (n=3 per dose group).
-
Dosing: Single IP injection at 10, 30, and 100 mg/kg .
-
Observation Points: 15, 30, 60, 120 min post-dose.
-
Scoring Parameters:
-
Righting Reflex: Loss indicates deep sedation/anesthesia.
-
Straub Tail: Indicates opioid receptor activation.
-
Catalepsy: Indicates dopaminergic blockade.
-
Convulsions: Indicates GABA antagonism or glutamate agonism.
-
Part 5: Handling & Occupational Safety
As a research chemical with unverified potency, this compound must be handled as a Potent Compound (OEB 3) until data proves otherwise.
Containment Strategy
-
Engineering Controls: All weighing and solution preparation must occur inside a Class II Biological Safety Cabinet or a dedicated chemical fume hood with HEPA filtration.
-
PPE: Double nitrile gloves, Tyvek lab coat, and safety goggles. Respiratory protection (N95/P100) is required if handling powder outside a hood.
Decontamination
-
Surface Clean: Wipe with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol. The amide bond is susceptible to hydrolysis under basic conditions (bleach), effectively deactivating the molecule.
Part 6: Safety Screening Workflow
The following decision tree outlines the "Go/No-Go" progression for this compound.
Figure 2: Step-wise toxicological evaluation workflow.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1798416-00-8. Retrieved from [Link]
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-
World Health Organization (2020). Critical Review Report: AP-237 (Bucinnazine). (Reference for structural analog toxicity). Retrieved from [Link]
- Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for hERG and ADME protocols).
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide: Synthesis, Characterization, and Potential Pharmacological Significance
This technical guide provides a comprehensive overview of N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide, a molecule of interest at the intersection of two pharmacologically significant scaffolds: the cinnamamide core and the substituted pyrrolidine ring. While specific research on this exact molecule is not extensively documented in publicly available literature, this guide will extrapolate from established synthetic methodologies and the known biological activities of closely related analogs to present a scientifically grounded exploration of its potential history, synthesis, and pharmacological profile. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Convergence of Two Privileged Scaffolds
The cinnamamide scaffold is a recurring motif in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities. These activities include, but are not limited to, anti-inflammatory, anti-cancer, antimicrobial, and neuroprotective properties.[1][2] The versatility of the cinnamamide structure allows for diverse chemical modifications, enabling the fine-tuning of its pharmacological effects.[3]
Similarly, the pyrrolidine ring is a fundamental component of many natural alkaloids and FDA-approved drugs.[4] Its stereochemical complexity and ability to engage in various molecular interactions make it a valuable building block in medicinal chemistry.[5] The fusion of the cinnamamide backbone with a 1-phenylpyrrolidin-2-ylmethyl moiety, as seen in this compound, presents an intriguing chemical entity with the potential for novel biological activities.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through the coupling of a cinnamoyl precursor with (1-phenylpyrrolidin-2-yl)methanamine. Several established methods for amide bond formation are applicable.
Synthesis of Key Intermediates
2.1.1. Cinnamoyl Chloride: A common and effective method for activating the carboxylic acid of cinnamic acid is its conversion to the corresponding acyl chloride. This is typically achieved by reacting cinnamic acid with thionyl chloride (SOCl₂), often in an inert solvent.[2]
2.1.2. (1-phenylpyrrolidin-2-yl)methanamine: This amine intermediate can be synthesized from commercially available starting materials such as L-proline. The synthesis would involve the N-phenylation of the proline ring followed by the reduction of the carboxylic acid moiety to a primary amine.
Amide Coupling Reaction
The final amide coupling can be achieved by reacting cinnamoyl chloride with (1-phenylpyrrolidin-2-yl)methanamine in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like acetone at a controlled temperature.[2]
An alternative and often milder approach involves the use of peptide coupling agents. Cinnamic acid can be reacted directly with (1-phenylpyrrolidin-2-yl)methanamine using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), and a non-nucleophilic base like diisopropylethylamine (DIPEA).[3]
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of Cinnamoyl Chloride
-
To a solution of cinnamic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield crude cinnamoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve (1-phenylpyrrolidin-2-yl)methanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Inferred Pharmacological Profile and Mechanism of Action
While direct pharmacological data for this compound is unavailable, the biological activities of its close analogs provide a strong basis for inferring its potential therapeutic applications.
A significant finding in the literature is that cinnamic amides of (S)-2-(aminomethyl)pyrrolidines are potent H3 antagonists.[6] The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. H3 receptor antagonists are being investigated for their potential in treating a range of neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).
Given the structural similarity, it is plausible that this compound also exhibits affinity for the H3 receptor. The presence of the N-phenyl group on the pyrrolidine ring could influence its potency, selectivity, and pharmacokinetic properties compared to the unsubstituted analogs.
The general class of cinnamamides has also been reported to possess anti-inflammatory and antioxidant properties.[2] Therefore, it is conceivable that this compound may also exhibit such activities.
Proposed Experimental Workflow for Pharmacological Evaluation
To elucidate the pharmacological profile of this compound, a systematic experimental approach is necessary.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ashdin.com [ashdin.com]
- 3. wjbphs.com [wjbphs.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamic amides of (S)-2-(aminomethyl)pyrrolidines are potent H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis Route for N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide
Executive Summary
This application note details a robust, modular synthesis route for N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide , a scaffold relevant to medicinal chemistry programs targeting TRP channels and kinase inhibition.[1]
Unlike generic protocols, this guide prioritizes stereochemical integrity and scalability . The route begins with the chiral pool material L-Proline, utilizing a copper-catalyzed Ullmann-type coupling to install the N-phenyl core, followed by a reductive amination sequence and a final cinnamoyl "warhead" attachment.[1]
Key Technical Advantages:
-
Chiral Retention: Uses L-Proline as the starting material with reaction conditions optimized to prevent racemization at the
-carbon. -
Modular Design: The amine intermediate (1-phenylpyrrolidin-2-yl)methanamine can be banked and coupled with various acid chlorides, making this a versatile library synthesis protocol.[1]
-
Safety & Scalability: Replaces hazardous reagents (e.g., thionyl chloride in early steps) with milder activation agents (CDI) where possible.
Retrosynthetic Analysis & Logic
The synthesis is designed by disconnecting the amide bond (the final "easy" coupling) and then deconstructing the pyrrolidine core.
Strategic Disconnections
-
Amide Coupling: The cinnamoyl group is attached last to avoid exposing the
-unsaturated system to strong reducing agents (like LiAlH ) used earlier in the sequence.[1] -
Core Synthesis: The pyrrolidine ring is not built de novo; it is derived from L-Proline.[1] The challenge is the N-arylation, which is addressed using Ma’s CuI/Amino Acid catalytic system, known for mild conditions that preserve chirality.[1]
Figure 1: Retrosynthetic logic flow. The pathway prioritizes late-stage installation of the cinnamoyl group to preserve the alkene functionality.
Phase I: Synthesis of the Core Amine
Objective: Synthesize (S)-(1-phenylpyrrolidin-2-yl)methanamine from L-Proline.
Step 1: N-Arylation of L-Proline (Ma's Protocol)
This step utilizes a Copper(I)-catalyzed coupling.[2][3] Unlike traditional Ullmann reactions requiring high heat (200°C+), the use of amino acid ligands allows this to proceed at moderate temperatures, preserving the stereocenter [1].[1]
-
Reagents: L-Proline, Iodobenzene, CuI (Catalyst), K
CO (Base), DMSO.[1][4] -
Mechanism: The proline acts as both the substrate and the ligand for Copper, facilitating the oxidative addition of iodobenzene.[1]
Protocol:
-
Charge a reaction flask with L-Proline (1.0 equiv), K
CO (2.0 equiv), and CuI (0.1 equiv).[1] -
Evacuate and backfill with Argon (3 cycles).[1]
-
Add DMSO (0.5 M concentration relative to Proline) and Iodobenzene (1.2 equiv).
-
Heat to 90°C for 24 hours. Critical: Do not exceed 100°C to prevent racemization.
-
Workup: Cool to RT. Dilute with water.[1] Adjust pH to 3-4 with 1M HCl. Extract with EtOAc.[1][4] The product, N-phenyl-L-proline , is in the organic layer (unusual for amino acids, but the N-phenyl group increases lipophilicity).[1]
-
Dry over Na
SO and concentrate.
Step 2: Conversion to Primary Amide
We convert the carboxylic acid to a primary amide to prepare for reduction.[1]
-
Reagents: 1,1'-Carbonyldiimidazole (CDI), NH
OH (25% aq).[1] -
Rationale: CDI is used instead of thionyl chloride to avoid harsh acidic conditions that could degrade the N-phenyl ring or induce racemization.[1]
Protocol:
-
Dissolve N-phenyl-L-proline (1.0 equiv) in anhydrous THF .
-
Add CDI (1.1 equiv) portion-wise at 0°C. Stir for 1 hour at RT to form the acyl-imidazole intermediate (monitor CO
evolution). -
Cool to 0°C. Add NH
OH (5.0 equiv) dropwise. -
Stir for 3 hours.
-
Workup: Evaporate THF. Dissolve residue in EtOAc, wash with saturated NaHCO
and Brine.[1] -
Yields (S)-1-phenylpyrrolidine-2-carboxamide .
Step 3: Reduction to Amine
The amide is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH
-
Reagents: LiAlH
, THF.[1] -
Safety Note: LiAlH
is pyrophoric.[1] Ensure strictly anhydrous conditions.
Protocol:
-
Suspend LiAlH
(2.5 equiv) in anhydrous THF at 0°C under Argon. -
Add (S)-1-phenylpyrrolidine-2-carboxamide (dissolved in THF) dropwise.
-
Reflux for 4–6 hours. Monitoring: The amide carbonyl peak (approx 1650 cm
) should disappear in IR. -
Fieser Quench: Cool to 0°C. Carefully add water (1 mL per g LiAlH
), then 15% NaOH (1 mL per g), then water (3 mL per g). -
Filter the white precipitate.[1] Concentrate the filtrate to obtain (S)-(1-phenylpyrrolidin-2-yl)methanamine .
Phase II: The Cinnamoyl Coupling
Objective: Couple the core amine with the cinnamoyl warhead.[1]
Reaction Logic
We use Cinnamoyl Chloride for efficiency.[1] Alternatively, HATU/Cinnamic Acid can be used if the acid chloride is unavailable, but the chloride route is generally cleaner for this specific substrate.[1]
Data Summary Table: Stoichiometry
| Component | Role | Equivalents | Notes |
| Core Amine | Limiting Reagent | 1.0 | From Phase I |
| Cinnamoyl Chloride | Electrophile | 1.1 | Commercial or freshly made |
| Triethylamine (TEA) | Base | 2.0 | Scavenges HCl |
| DCM | Solvent | - | Anhydrous, 0.1 M |
Detailed Protocol
-
Preparation: Dissolve (S)-(1-phenylpyrrolidin-2-yl)methanamine (1.0 equiv) and Triethylamine (2.0 equiv) in anhydrous Dichloromethane (DCM) .
-
Cooling: Cool the solution to 0°C using an ice bath. Reason: Controls the exotherm and prevents side reactions on the alkene.
-
Addition: Add Cinnamoyl Chloride (1.1 equiv) dropwise (dissolved in minimal DCM if solid).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Validation: Check TLC (System: 5% MeOH in DCM). The amine spot (ninhydrin active) should disappear.
-
Workup:
-
Purification: Flash Column Chromatography (SiO
).-
Eluent: Hexanes:EtOAc (gradient 80:20 to 50:50).
-
Analytical Quality Control
To ensure the protocol generated the correct molecule with high integrity, the following data points must be verified.
Proton NMR ( H-NMR, 400 MHz, CDCl )
-
Alkene Region: Look for two doublets at
7.65 and 6.45 ppm ( Hz), confirming the trans-cinnamamide geometry. -
Amide NH: Broad singlet/triplet around
6.0–6.5 ppm.[1] -
Pyrrolidine Core: Multiplets at
1.8–2.2 ppm (ring CH ) and 3.2–3.8 ppm (N-CH and ring CH). -
N-Phenyl: Multiplets at
6.6–7.3 ppm.[1]
Stereochemical Purity (Chiral HPLC)
-
Column: Chiralcel OD-H or AD-H.[1]
-
Mobile Phase: Hexane:IPA (90:10).
-
Criterion: Enantiomeric Excess (ee) should be >95% to confirm the Ma coupling and LiAlH
reduction did not racemize the proline center.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Arylation) | Incomplete coupling due to moisture or "poisoned" catalyst. | Ensure DMSO is dry.[1] Use fresh CuI (should be off-white, not green/brown).[1] Increase temp to 100°C carefully. |
| Racemization | Reaction temperature too high during Arylation or Coupling.[1] | Keep Arylation <100°C. Keep Cinnamoyl coupling at 0°C initially. |
| Over-reduction in Step 3 | LiAlH | Ensure reaction is refluxed only as long as needed.[1] Do not use extreme excess of LiAlH |
| Cinnamoyl Double Bond Loss | Michael addition of the amine to the double bond. | This is a competing reaction. Ensure the base (TEA) is present before adding the acid chloride. Keep cold. |
References
-
Ma, D., et al. (1998).[1] "CuI-Catalyzed Coupling Reaction of Aryl Halides with Amino Acids." Journal of the American Chemical Society.[1][6]
-
Liang, Y., et al. (2018).[1] "Recent Advances in Copper-Catalyzed N-Arylation." Organic Chemistry Frontiers.
-
Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1] (Standard Reference for LiAlH4 protocols).
-
Montalbetti, C.A.G.N., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[1] Tetrahedron.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ojs.chimia.ch [ojs.chimia.ch]
- 4. mdpi.com [mdpi.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
Step-by-step preparation of N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide
Application Note: Step-by-Step Preparation of N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide
Abstract & Scope
This technical guide details the synthetic protocol for This compound , a structural motif found in bioactive compounds targeting GPCRs (e.g., opioid receptors) and Nrf2 pathways. The synthesis is designed for high reproducibility and scalability, utilizing a convergent strategy. The protocol begins with the copper-catalyzed
Target Audience: Medicinal Chemists, Process Development Scientists. Key Chemical Transformation: Ullmann-type coupling, Amide reduction, Acylation.
Retrosynthetic Analysis
The synthetic strategy relies on dissecting the molecule into two stable precursors: the cinnamoyl electrophile and the chiral pyrrolidine amine core.
Figure 1: Retrosynthetic logic splitting the target into the cinnamoyl moiety and the N-phenylpyrrolidine core.
Experimental Protocols
Module A: Synthesis of the Amine Core (Fragment B)
This module converts L-proline to (1-phenylpyrrolidin-2-yl)methanamine via an
Step A1:
-
Reagents: L-Proline (1.0 eq), Iodobenzene (1.2 eq), CuI (0.1 eq), K₂CO₃ (2.0 eq), DMSO.
-
Protocol:
-
Charge a reaction vessel with L-Proline (11.5 g, 100 mmol), K₂CO₃ (27.6 g, 200 mmol), and CuI (1.9 g, 10 mmol).
-
Evacuate and backfill with Argon (3x).
-
Add DMSO (100 mL) and Iodobenzene (13.4 mL, 120 mmol).
-
Heat to 90°C for 24 hours under inert atmosphere.
-
Workup: Cool to RT. Dilute with water (300 mL). Adjust pH to ~3 with 1M HCl to precipitate the product or extract the free acid into EtOAc.
-
Yield Target: >85% of
-phenyl-L-proline.
-
Step A2: Conversion to Primary Amide Rationale: Converting the acid to the primary amide prepares the nitrogen for reduction to the amine.
-
Reagents:
-phenyl-L-proline, Ethyl Chloroformate (1.1 eq), NMM (N-methylmorpholine, 1.1 eq), NH₃ (g) or NH₄OH. -
Protocol:
-
Dissolve
-phenyl-L-proline (19.1 g, 100 mmol) in anhydrous THF (200 mL) at -10°C. -
Add NMM (11.1 g, 110 mmol) followed by dropwise addition of Ethyl Chloroformate (11.9 g, 110 mmol). Stir for 30 min (Mixed Anhydride formation).
-
Bubble NH₃ gas or add concentrated NH₄OH (excess) while maintaining temperature <0°C.
-
Warm to RT and stir for 2 hours.
-
Workup: Evaporate THF. Partition residue between water/DCM. Wash organic layer with brine, dry (Na₂SO₄), and concentrate.
-
Step A3: Reduction to (1-phenylpyrrolidin-2-yl)methanamine Rationale: LiAlH₄ is the standard reagent to reduce amides to amines without racemization (if temperature is controlled).
-
Reagents: LiAlH₄ (2.5 eq), Anhydrous THF.
-
Protocol:
-
Suspend LiAlH₄ (9.5 g, 250 mmol) in dry THF (300 mL) under Argon at 0°C.
-
Add solution of the amide from Step A2 (19.0 g, 100 mmol) in THF dropwise.
-
Heat to reflux (66°C) for 6–12 hours. Monitor by TLC (disappearance of amide).
-
Fieser Quench: Cool to 0°C. Carefully add water (9.5 mL), then 15% NaOH (9.5 mL), then water (28.5 mL).
-
Filter the white precipitate through Celite. Concentrate filtrate to yield the crude amine oil.[1]
-
Validation: Check MS (ESI+) for
.
-
Module B: Final Coupling (Target Synthesis)
This step couples the amine core with the cinnamoyl moiety.
Table 1: Reaction Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| (1-phenylpyrrolidin-2-yl)methanamine | 176.26 | 1.0 | Nucleophile |
| Cinnamoyl Chloride | 166.60 | 1.1 | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.5 | Base (Acid Scavenger) |
| Dichloromethane (DCM) | - | Solvent | 0.1 M Conc. |
Detailed Protocol:
-
Preparation: Dissolve (1-phenylpyrrolidin-2-yl)methanamine (1.76 g, 10 mmol) and TEA (2.1 mL, 15 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve Cinnamoyl Chloride (1.83 g, 11 mmol) in DCM (20 mL). Add this solution dropwise to the amine mixture over 15 minutes.
-
Critical Control Point: Keep T < 5°C to prevent side reactions or polymerization of the cinnamoyl double bond.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Monitoring: TLC (5% MeOH in DCM). Product should appear as a UV-active spot distinct from the starting amine (ninhydrin positive).
-
-
Workup:
-
Wash with 1M HCl (2 x 50 mL) to remove unreacted amine and TEA.
-
Wash with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid chloride (hydrolyzed to acid).
-
Wash with Brine (50 mL).
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
If necessary, purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes:EtOAc (Gradient 80:20 to 50:50).
-
Workflow Visualization
The following diagram illustrates the critical path for the final coupling and purification, ensuring process integrity.
Figure 2: Operational workflow for the final coupling stage.
Quality Control & Validation
To ensure scientific integrity, the final compound must meet the following criteria:
-
1H NMR (400 MHz, CDCl₃):
-
7.65 (d,
Hz, 1H, Ph-CH=CH -CO). -
6.45 (d,
Hz, 1H, Ph-CH =CH-CO). - 7.5-6.6 (m, aromatic protons).
-
3.8-3.2 (m, pyrrolidine and
-N protons). -
Note: The large coupling constant (
Hz) confirms the trans (E) geometry of the cinnamamide double bond is preserved.
-
7.65 (d,
-
LC-MS:
-
Expected Mass: Calculate exact mass for
. -
Observed
peak consistent with calculation.
-
-
Purity: >95% by HPLC (UV 254 nm).
References
-
Ma, D., et al. "Accelerating Effect of Amino Acids on the Copper-Catalyzed Coupling of Aryl Halides with Primary Amines." Journal of the American Chemical Society, vol. 120, no. 48, 1998, pp. 12459–12467. Link
-
Strieter, E. R., et al. "Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides."[2] Journal of the American Chemical Society, vol. 131, no.[2][3] 1, 2009, pp. 78-88.[2] Link
-
Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, vol. 61, no. 46, 2005, pp. 10827-10852. Link
-
Pasca Aijijiyah, N., et al. "Design of N-phenyl cinnamamide derivatives... to confirm electronic effect...".[4] Medicinal Chemistry Research, 2023. Link
Sources
Application Note: Solubility Profiling & Handling of N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide
Executive Summary & Compound Analysis
N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide is a synthetic hybrid scaffold combining a lipophilic cinnamoyl moiety with a nitrogen-containing heterocycle (N-phenylpyrrolidine). Understanding its physicochemical properties is critical for successful biological evaluation.[1]
Physicochemical Profile (SAR Analysis)
Based on the structural motifs (cinnamamide + N-aryl pyrrolidine), this compound exhibits Type II Solubility Behavior (High Organic Solubility / Low Aqueous Solubility).[1]
-
Lipophilicity (LogP): Estimated > 3.[1]0. The conjugated cinnamamide system and the N-phenyl group contribute significantly to hydrophobic surface area.[1]
-
Ionization (pKa): The amide nitrogen is non-basic.[1] The pyrrolidine nitrogen is attached to a phenyl ring (aniline-like), rendering it weakly basic (estimated pKa ~3.0–5.0).[1] At physiological pH (7.4), the molecule remains predominantly neutral and uncharged, further limiting aqueous solubility.[1]
-
Crystal Packing: The planar cinnamamide region promotes strong
- stacking, requiring high energy (or strong solvents) to disrupt the crystal lattice.[1]
Solubility Data Summary
Values below are estimated based on structural analogs (Trans-cinnamamide, N-phenylpyrrolidine) and standard lipophilic amide behavior.
| Solvent System | Estimated Solubility | Status | Application |
| DMSO (Anhydrous) | > 50 mM (> 15 mg/mL) | Excellent | Primary Stock Solution |
| Ethanol (100%) | ~ 10–25 mM | Good | Alternative Stock (volatile) |
| Water (pH 7.4) | < 50 µM (< 0.015 mg/mL) | Poor | Not suitable for stock |
| PBS + 1% DMSO | ~ 100 µM (Kinetic limit) | Moderate | Assay Working Solution |
Core Directive: The "DMSO-First" Strategy
Due to the compound's high lipophilicity, direct dissolution in aqueous buffers will result in suspension rather than solution, leading to erratic assay data.[1] You must use the Solvent-Shift Method: dissolve in a water-miscible organic solvent (DMSO) first, then dilute into the aqueous medium.[1]
Causal Mechanism of Solubilization
DMSO (Dimethyl sulfoxide) is a polar aprotic solvent.[1] It disrupts the intermolecular hydrogen bonding and
Visualization: Solubilization Workflow
The following diagram illustrates the critical path from solid powder to assay-ready solution, highlighting the "Danger Zone" where precipitation occurs.[1]
Caption: Figure 1. Step-wise solubilization workflow. Direct addition of high-concentration stock to buffer (dashed red line) often triggers immediate precipitation due to 'Solvent Shock'.[1]
Detailed Protocols
Protocol A: Preparation of 50 mM DMSO Stock Solution
Use this protocol to create a stable master stock.[1]
Materials:
-
Compound: this compound (MW ≈ 320.4 g/mol ).[1]
-
Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).[1]
-
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.[1]
Procedure:
-
Weighing: Accurately weigh 3.2 mg of the compound into the amber vial.
-
Note: Glass is preferred over plastic (polystyrene) to prevent leaching of plasticizers by DMSO.[1]
-
-
Solvent Addition: Add 200 µL of Anhydrous DMSO.
-
Calculation:
[1]
-
-
Dissolution:
-
Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.
-
Shelf Life: ~6 months (protect from moisture; DMSO is hygroscopic).[1]
-
Protocol B: The "Step-Down" Dilution Method (Aqueous Assay Prep)
Use this protocol to dilute the stock into cell culture media or buffer without crashing the compound.[1]
The Challenge: Rapidly mixing a hydrophobic DMSO stock into water creates local regions of high concentration, forcing the compound to nucleate and precipitate (the "Ouzo effect").[1]
Procedure:
-
Warm Up: Thaw DMSO stock to Room Temperature (RT). Ensure no crystals are present.[1]
-
Intermediate Dilution (100x):
-
Final Dilution (1x):
-
Dilute the Intermediate solution into the final assay wells.
-
Target: Final DMSO concentration should be
to avoid cytotoxicity.[1]
-
Kinetic Solubility Assay (Self-Validation)
Do not rely on theoretical values. Perform this simple "Turbidity Assay" to determine the actual solubility limit in your specific buffer.[1]
Principle: Measure light scattering (absorbance at 620 nm) as a proxy for precipitation.[1]
Steps:
-
Prepare Buffer: PBS (pH 7.4).
-
Titration: In a clear 96-well plate, add 198 µL of PBS per well.
-
Spike: Add 2 µL of DMSO stock at increasing concentrations (e.g., 1, 5, 10, 20, 50 mM stocks) to yield final concentrations of 10, 50, 100, 200, 500 µM.
-
Incubate: Shake at RT for 2 hours.
-
Read: Measure Absorbance at 620 nm (or 540 nm).
-
Baseline: Buffer + DMSO only.
-
Threshold: Any signal > 0.05 OD above baseline indicates precipitation.[1]
-
Visualization: Solubility Limit Logic
Caption: Figure 2. Decision tree for validating solubility limits via optical density (turbidity).
Troubleshooting & FAQ
Q: My compound precipitated immediately upon adding to PBS. Why?
-
A: You likely experienced "Solvent Shock."[1] The local concentration at the pipette tip exceeded the solubility limit before mixing occurred. Fix: Vortex the buffer during addition, or use the Protocol B "Intermediate Dilution" step.
Q: Can I use acid to dissolve it in water?
-
A: The N-phenylpyrrolidine nitrogen is weakly basic.[1] Lowering pH to < 3.0 (using 0.1 M HCl) may protonate this nitrogen and improve solubility.[1] However, this is likely incompatible with biological assays (pH 7.4).[1]
Q: Is the compound stable in DMSO?
-
A: Cinnamamides are generally stable.[1] However, DMSO is hygroscopic (absorbs water from air).[1] Water in DMSO lowers the solubility of lipophilic compounds over time.[1] Always use fresh or well-sealed anhydrous DMSO.
References
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.
-
Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
PubChem Compound Summary. (2023). Trans-Cinnamamide (Structural Analog Data). National Library of Medicine.[1]
-
Sigma-Aldrich Technical Guide. (2023). Handling and Solubility of Lipophilic Compounds in DMSO.
Sources
Application Notes and Protocols for In Vitro Evaluation of N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide
Introduction: Unveiling the Potential of a Novel Cinnamamide Derivative
The compound N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide represents a novel chemical entity with significant therapeutic potential, integrating two key pharmacophores: the cinnamamide scaffold and a phenylpyrrolidine moiety. The cinnamamide backbone is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The pyrrolidine ring is also a common feature in many FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and engage in specific receptor interactions.[3]
This application note provides a comprehensive guide for researchers and drug development professionals on the initial in vitro characterization of this compound. We present a series of detailed protocols to explore its potential biological activities, focusing on its synthesis, potential as an enzyme inhibitor, its interaction with G-protein coupled receptors (GPCRs), and its cytotoxic profile. The causality behind experimental choices is explained to ensure a thorough understanding and successful implementation of these assays.
Compound Synthesis and Characterization
The synthesis of this compound can be approached through established amidation reactions. A plausible synthetic route involves the coupling of cinnamoyl chloride with (1-phenylpyrrolidin-2-yl)methanamine.
Proposed Synthesis Workflow:
Caption: Proposed synthesis of this compound.
Protocol 1: Synthesis of this compound
-
Acid Chloride Formation: To a solution of cinnamic acid in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain cinnamoyl chloride.
-
Amidation: Dissolve the synthesized cinnamoyl chloride in an anhydrous solvent. In a separate flask, dissolve (1-phenylpyrrolidin-2-yl)methanamine and a base (e.g., triethylamine) in the same solvent. Add the cinnamoyl chloride solution dropwise to the amine solution at 0°C.
-
Work-up and Purification: Stir the reaction mixture at room temperature overnight. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4][5]
In Vitro Assay Protocols
Based on the structural motifs, this compound may exhibit activity as an enzyme inhibitor or a GPCR ligand. The following protocols are designed to investigate these possibilities.
Section 1: Enzyme Inhibition Assays
Cinnamamide derivatives have been reported as inhibitors of various enzymes.[1] A general protocol for assessing enzyme inhibition is provided below, which can be adapted for specific enzymes of interest (e.g., kinases, proteases, etc.).
Conceptual Workflow for Enzyme Inhibition Assay:
Caption: General workflow for an in vitro enzyme inhibition assay.
Protocol 2: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare assay buffer, enzyme solution, and substrate solution at appropriate concentrations.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer. Add serial dilutions of the test compound to the wells. Include positive control (known inhibitor) and negative control (vehicle) wells.
-
Enzyme Addition: Add the enzyme solution to all wells and incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Signal Detection: Measure the product formation at different time points using a suitable detection method (e.g., spectrophotometry, fluorometry). The choice of method depends on the nature of the substrate and product.[6]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value.[7]
Table 1: Example Data for Enzyme Inhibition Assay
| Compound Concentration (µM) | % Inhibition |
| 0.1 | 5.2 |
| 1 | 25.8 |
| 10 | 48.9 |
| 50 | 75.3 |
| 100 | 92.1 |
Section 2: Cell-Based Assays for GPCR Activity
The phenylpyrrolidine moiety suggests a potential interaction with GPCRs, which are major drug targets.[8] Cell-based assays are crucial for evaluating the functional activity of compounds on GPCRs.[9][10]
Signaling Pathway for a Gq-Coupled GPCR:
Caption: Simplified signaling pathway of a Gq-coupled GPCR.
Protocol 3: Calcium Mobilization Assay for Gq-Coupled GPCRs
-
Cell Culture and Plating: Culture cells expressing the target GPCR in a suitable medium. Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) solution in a physiological buffer. Remove the culture medium from the wells and add the dye solution. Incubate the plate at 37°C for 1 hour.
-
Compound Addition: Prepare serial dilutions of this compound in the physiological buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the compound dilutions to the wells and immediately start recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity for each well. Plot the dose-response curve to determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
Section 3: Cytotoxicity Assessment
It is essential to evaluate the potential cytotoxicity of any new compound. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[4][11][12]
Protocol 4: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density and incubate overnight.[11][12]
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the concentration of the compound that causes 50% inhibition of cell viability (IC50).
Table 2: Example Data for MTT Cytotoxicity Assay
| Compound Concentration (µM) | % Cell Viability |
| 1 | 98.5 |
| 10 | 95.2 |
| 50 | 88.1 |
| 100 | 75.4 |
| 200 | 49.8 |
Conclusion and Future Directions
This application note provides a foundational framework for the initial in vitro characterization of this compound. The proposed protocols for synthesis, enzyme inhibition, GPCR activity, and cytotoxicity assessment will enable researchers to systematically evaluate the pharmacological profile of this novel compound. Positive results from these initial screens will warrant further investigation, including more specific binding assays, mechanism of action studies, and eventually, in vivo efficacy and safety evaluations. The structural features of this compound hold promise for the discovery of new therapeutic agents, and the methodologies outlined here provide a clear path for its scientific exploration.
References
- Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (n.d.).
- A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16).
- GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization - PMC. (2025, May 15).
- Recent progress in assays for GPCR drug discovery - American Journal of Physiology. (n.d.).
- GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. (n.d.).
- Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe. (2021, March 31).
- Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation - ACS Spring 2025 - American Chemical Society. (2025, March 25).
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.).
- Enzyme Assay Protocol - Sandiego. (n.d.).
- N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2) - PMC. (n.d.).
- Enzyme assay protocol | Sigma-Aldrich. (n.d.).
- New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae: Facile Synthesis, In Silico Study, In Vitro Noncytotoxicity, and Nontoxicity against Zebrafish - PMC. (2025, November 23).
- Design of N-phenyl cinnamamide derivatives (1a–i) to confirm electronic... - ResearchGate. (n.d.).
- US6413995B1 - Cinnamamide derivatives and drug compositions containing the same - Google Patents. (n.d.).
- Cinnamamide: An insight into the pharmacological advances and structure-activity relationships - PubMed. (2019, November 1).
- An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - MDPI. (n.d.).
- Synthesis, Characterization and Biological Studies of a Mannich Base N-[Phenyl(pyrrolidin-1-yl)methyl]acetamide and Its VO(IV), Mn(II) and Fe(II) Complexes. (n.d.).
- An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PubMed. (2023, March 30).
- Synthesis of unique pyrrolidines for drug discovery - Enamine. (n.d.).
- Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders—A Review of Structure–Activity Relationships - OUCI. (n.d.).
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- 1. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders—A Review of Structure–Activity Relationships [ouci.dntb.gov.ua]
- 3. enamine.net [enamine.net]
- 4. New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae: Facile Synthesis, In Silico Study, In Vitro Noncytotoxicity, and Nontoxicity against Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6413995B1 - Cinnamamide derivatives and drug compositions containing the same - Google Patents [patents.google.com]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 11. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation strategies for N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide delivery
The following Application Note is a comprehensive technical guide for the formulation of N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide (referred to herein as NP-CIN ).
This guide is structured for pharmaceutical scientists and process engineers.[1] It moves beyond standard textbook definitions to address the specific physicochemical liabilities of this molecule—specifically its neutral lipophilicity and Michael acceptor reactivity .[2]
Executive Summary & Compound Analysis
NP-CIN presents a classic "brick dust" challenge in oral drug delivery.[3] Structurally, it consists of a planar cinnamamide tail coupled to a bulky N-phenylpyrrolidine head.[3]
Physicochemical Profiling (The "Enemy" Defined)
Before initiating formulation, the scientist must recognize two critical properties that dictate the failure of conventional approaches:
-
The "False Base" Trap: The name implies a pyrrolidine "amine."[2] However, the nitrogen is
-substituted with a phenyl group (an aniline derivative).[2][3] The lone pair is delocalized into the aromatic ring, rendering the nitrogen essentially neutral at physiological pH (pKa < 1.0).[1][2] -
The Michael Acceptor Risk: The
-unsaturated carbonyl in the cinnamamide moiety is an electrophile.[2]
The Formulation Decision Tree
Based on the profile above, the formulation strategy must pivot from pH-modification to solubilization and amorphization .[1][2]
Figure 1: Decision Logic for NP-CIN. Due to the N-phenyl substitution, the molecule follows the "Neutral Route," bypassing salt selection.[1][2]
Primary Strategy: Lipid-Based Delivery (SEDDS)
Given the high lipophilicity of the cinnamamide backbone, Self-Emulsifying Drug Delivery Systems (SEDDS) are the first-line recommendation.[1][2][3] This approach keeps the drug in a dissolved state within the gut, bypassing the energy barrier of crystal dissolution.[1][2]
Excipient Selection (The "Golden Triad")
To stabilize NP-CIN, we utilize a Type IIIB lipid system.[1][2][3]
-
Oil Phase (Solvent): Capryol 90 (Propylene glycol monocaprylate).[1][2] Why: Medium-chain mono/diglycerides offer superior solubility for cinnamamides compared to long-chain triglycerides.[1][2][3]
-
Surfactant (Emulsifier): Kolliphor RH 40 (Polyoxyl 40 hydrogenated castor oil).[1][2] Why: Non-ionic, less irritating, and matches the HLB required for spontaneous emulsification.[1][2]
-
Co-Solvent: Transcutol HP (Diethylene glycol monoethyl ether).[1][2] Why: Maximizes drug loading and prevents precipitation upon dispersion.[1][2]
Protocol: Preparation of NP-CIN SEDDS
Target Load: 50 mg/g (5% w/w)[1][2][3]
Materials:
Step-by-Step Procedure:
-
Pre-heating: Warm Kolliphor RH 40 to 40°C until completely liquid.
-
Vehicle Preparation: In a glass vial, mix the excipients in the following mass ratio:
-
Mixing: Vortex the vehicle for 2 minutes. Ensure a clear, single-phase liquid is formed.[1][3]
-
Drug Addition: Weigh the required amount of NP-CIN. Add slowly to the vehicle while stirring magnetically at 500 RPM.[2]
-
Solubilization: Maintain temperature at 37°C. Stir for 4–6 hours.
-
Checkpoint: The solution must be optically clear. If hazy, sonicate for 10 minutes.
-
-
Capsule Filling: Fill the formulation into Size 0 HPMC capsules (Note: Gelatin may crosslink with cinnamamide aldehydes; HPMC is safer).[2] Band seal immediately.
Secondary Strategy: Amorphous Solid Dispersion (ASD)
If the lipid load is insufficient or capsule stability is poor, ASD via Spray Drying is the robust alternative.[1][2] This stabilizes the high-energy amorphous form of NP-CIN.[3]
Polymer Selection[1][2][3]
-
Primary Choice: HPMC-AS (Hypromellose Acetate Succinate) - Grade M or H.[1][2][3]
-
Rationale: HPMC-AS is an enteric polymer.[1][3] It remains insoluble in the acidic stomach (protecting the drug from potential acid-catalyzed hydrolysis) and releases it in the upper intestine at supersaturated concentrations.[2][3]
Protocol: Spray Drying NP-CIN
Feed Solution Composition:
-
Solvent: Acetone:Water (90:10 v/v).[1][2][3] Note: The small water fraction improves polymer chain expansion.[2]
-
Solids Content: 10% w/v total solids.
Process Parameters (Büchi B-290 Scale):
| Parameter | Setting | Rationale |
|---|---|---|
| Inlet Temperature | 85°C | Sufficient to flash evaporate acetone without degrading the drug.[1][2][3] |
| Outlet Temperature | 45–50°C | Must be < Tg of the dispersion (approx 60-70°C) to prevent tackiness.[2][3] |
| Aspirator | 100% | Maximizes separation efficiency.[3] |
| Pump Rate | 15–20% | Controls droplet size and residual moisture.[3] |
Step-by-Step Procedure:
-
Dissolution: Dissolve HPMC-AS in Acetone:Water mix. Stir until clear.
-
Drug Addition: Add NP-CIN to the polymer solution.[3] Stir until fully dissolved.
-
Spray Drying: Execute the run using the parameters above.
-
Secondary Drying: The collected powder will have residual solvent.[2] Vacuum dry at 40°C for 24 hours.
-
Characterization: Verify amorphicity using XRPD (X-Ray Powder Diffraction).[1][2] A "halo" pattern indicates success; sharp peaks indicate failure.
Analytical Validation Protocols
Standard dissolution tests often fail for lipophiles because the drug saturates the media immediately.[2] You must use Non-Sink Conditions to evaluate the "Spring and Parachute" effect of your formulation.
Biorelevant Dissolution (FaSSIF)
Objective: Mimic the fasted state intestine to predict in vivo precipitation.[1][2]
-
Media: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid) pH 6.5.[1][2]
-
Apparatus: USP II (Paddle) at 75 RPM, 37°C.
-
Dose: Introduce formulation equivalent to 10x the saturation solubility (supersaturation challenge).
-
Sampling:
HPLC Method for NP-CIN[1][2][3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 Isocratic].[1][2][3]
-
Flow Rate: 1.0 mL/min.[3]
-
Retention Time: Expect NP-CIN at ~4–6 mins due to hydrophobic interaction.[1][3]
References & Authority
-
Lipid Formulation Classification: Pouton, C. W. (2006).[1][2] Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link
-
Amorphous Solid Dispersions: Williams, H. D., et al. (2013).[1][2] Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. Link
-
Cinnamamide Pharmacology: Evaluation of cinnamamide derivatives as potential anticonvulsants. Journal of Medicinal Chemistry. (General structural reference for cinnamamide stability).
-
Biorelevant Dissolution: Klein, S. (2010).[1][2] The use of biorelevant dissolution media to forecast the in vivo performance of drug formulations.[2] The AAPS Journal. Link
Disclaimer: This guide assumes NP-CIN is a New Chemical Entity (NCE).[1][2][3] All protocols should be validated with specific MSDS and stability data for the exact lot of material used.
Sources
- 1. ashdin.com [ashdin.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. chembk.com [chembk.com]
- 4. Physicochemical and biological evaluation of a cinnamamide derivative R,S-(2E)-1-(3-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one (KM-608) for nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6413995B1 - Cinnamamide derivatives and drug compositions containing the same - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide
Welcome to the technical support center for the synthesis of N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide coupling reaction. Here, we address common challenges, explain the underlying chemical principles, and offer robust, step-by-step protocols to improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
There are two primary and effective routes for synthesizing this target molecule. The choice between them often depends on reagent availability, scale, and the desired purity profile.
-
Direct Amide Coupling: This is the most common and often preferred method. It involves the reaction of cinnamic acid with (1-phenylpyrrolidin-2-yl)methanamine in the presence of a coupling agent. This approach avoids the need to handle sensitive intermediates like acyl chlorides.
-
Acyl Chloride Method: This two-step route involves first converting cinnamic acid to cinnamoyl chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride).[1] The resulting acyl chloride is then reacted with (1-phenylpyrrolidin-2-yl)methanamine, typically in the presence of a non-nucleophilic base, to form the amide.
Q2: Which synthetic route is generally recommended for achieving high yield and purity?
For most lab-scale applications, the Direct Amide Coupling route using a carbodiimide reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) is highly recommended.
Causality: This method offers several advantages. EDC and its urea byproduct are water-soluble, which vastly simplifies purification via aqueous workup compared to reagents like DCC, whose dicyclohexylurea (DCU) byproduct is often difficult to remove.[2] The addition of HOBt is critical for two reasons: it accelerates the coupling reaction and, most importantly, it minimizes the risk of racemization at the chiral center of the pyrrolidine ring, a known issue in carbodiimide-mediated couplings.[3]
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis, focusing on the recommended amide coupling pathway.
Issue 1: Consistently Low Product Yield (<50%)
Question: I am using an EDC/HOBt coupling protocol, but my yield of this compound is disappointingly low. What are the likely causes and how can I fix this?
Low yields in this synthesis can be traced to several key factors, from reagent integrity to suboptimal reaction conditions. Below is a systematic troubleshooting workflow.
Caption: A systematic workflow for troubleshooting low yields.
-
Presence of Water: Carbodiimide coupling reactions are highly sensitive to moisture. Water can hydrolyze the activated O-acylisourea intermediate back to cinnamic acid, effectively terminating the reaction for that molecule.[4]
-
Solution: Use anhydrous solvents (e.g., DCM, THF, or DMF). Ensure all glassware is oven-dried. Store EDC and HOBt in a desiccator and allow them to warm to room temperature before opening to prevent moisture condensation.[5]
-
-
Amine Protonation: The amine starting material, (1-phenylpyrrolidin-2-yl)methanamine, is a nucleophile. If the reaction medium is acidic, or if the amine is used as a hydrochloride salt without neutralization, it will be protonated. The resulting ammonium salt is not nucleophilic and will not react.[4]
-
Solution: If using an amine salt, add one equivalent of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to liberate the free amine before adding the coupling reagents.
-
-
Side Reactions of the Coupling Intermediate: The O-acylisourea intermediate formed from EDC and cinnamic acid can undergo an intramolecular rearrangement to form an inactive N-acylurea byproduct.[2][6] This pathway competes with the desired reaction with the amine.
-
Solution: This is precisely why HOBt (or a similar additive like OxymaPure) is crucial. HOBt rapidly converts the O-acylisourea to an activated HOBt-ester. This ester is more stable against rearrangement but highly reactive toward the amine, thus favoring the desired amide formation.[2]
-
-
Steric Hindrance: The (1-phenylpyrrolidin-2-yl)methyl)amine is sterically bulky. This can slow down the reaction rate compared to simpler primary amines.[4]
-
Solution: For challenging, sterically hindered couplings, a more potent coupling reagent may be required. Consider switching from the carbodiimide class to a uronium/aminium salt like HATU or HBTU, which are generally more reactive and can overcome higher activation barriers.[4]
-
Issue 2: Formation of a Troublesome, Insoluble Byproduct
Question: After running my reaction with DCC, I have a white precipitate that is very difficult to filter and remove from my product. What is it?
This is almost certainly dicyclohexylurea (DCU), the byproduct of N,N'-Dicyclohexylcarbodiimide (DCC). DCU is notoriously insoluble in most common organic solvents, making its removal by simple filtration or chromatography challenging.[2][3]
-
Primary Solution: The most effective solution is preventative. Switch from DCC to a water-soluble carbodiimide like EDC . The corresponding byproduct, ethyl-dimethylaminopropyl urea (EDU), is easily removed with a simple aqueous wash during the workup procedure.[2]
-
If you must use DCC: Try to remove the DCU by filtration while the reaction mixture is still cold, as its solubility decreases at lower temperatures. In some cases, precipitating the crude product from a solvent in which DCU is particularly insoluble (like acetonitrile) can be effective.
Data & Protocols
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Example(s) | Pros | Cons | Recommended Use Case |
| Carbodiimides | EDC, DCC | Economical, widely available.[4] | Moderate reactivity, risk of racemization without additives, N-acylurea formation.[3][6] | Standard, unhindered substrates. EDC is preferred for ease of purification. |
| Uronium/Aminium Salts | HATU, HBTU | High reactivity, fast reaction times, low racemization.[3][4] | More expensive, can be moisture-sensitive. | Challenging substrates (sterically hindered or electron-deficient amines/acids).[4] |
| Phosphonium Salts | PyBOP, BOP | High efficiency, minimal racemization.[3] | Byproduct (HMPA from BOP) is a suspected carcinogen.[3] | When other methods fail; use with caution. |
Experimental Protocol: Recommended Synthesis via EDC/HOBt Coupling
This protocol is optimized for high yield and minimal side-product formation.
Materials:
-
Cinnamic acid
-
(S)-(+)-1-Phenyl-2-(aminomethyl)pyrrolidine (or its enantiomer)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) (if starting with amine salt)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. NaHCO₃, 1M aq. HCl, Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add cinnamic acid (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Amine Addition: Add (1-phenylpyrrolidin-2-yl)methanamine (1.1 eq.). If using the hydrochloride salt, add DIPEA (1.2 eq.) and stir for 10 minutes.
-
Activator Addition: Add HOBt (1.2 eq.) to the mixture.
-
Initiation: Cool the flask to 0 °C in an ice bath. Slowly add solid EDC (1.2 eq.) in portions over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted amine, HOBt, EDC, and the EDU byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Diagram: General Mechanism of EDC/HOBt Amide Coupling
Caption: Mechanism of amide formation using EDC with HOBt additive.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. BenchChem.
- BenchChem. (n.d.). Troubleshooting low yield in Lipoamide chemical synthesis. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
-
Zheng, Y., Li, J., Qi, C., Wu, W., & Jiang, H. (2019). Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Organic Synthesis. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. Reddit. Retrieved from [Link]
-
Reddit r/Chempros. (2022). amide coupling help. Reddit. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Cinnamoyl Chloride in Pharmaceutical Intermediate Synthesis. BenchChem.
-
OC-Praktikum. (2006). Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. Retrieved from [Link]
Sources
Resolving impurities in N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide HPLC peaks
The following guide serves as a specialized Technical Support Center for researchers and analytical scientists working with N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide . This document is structured to address specific chromatographic challenges associated with this molecule, synthesizing organic chemistry mechanisms with advanced HPLC troubleshooting.
Role: Senior Application Scientist Topic: Resolving HPLC Impurities & Method Optimization
Diagnostic Workflow: Identifying the Impurity
Before attempting to remove an impurity, you must classify it. The structural complexity of this compound—containing a Michael acceptor (cinnamoyl), a basic nitrogen (pyrrolidine), and a chiral center—creates a unique impurity profile.
Interactive Troubleshooting Diagram
Use the logic flow below to categorize your unknown peak.
Figure 1: Decision matrix for classifying HPLC impurities based on Mass Spectrometry and Photodiode Array (PDA) data.
Common Impurity Profiles
The following table summarizes the most frequent impurities associated with the synthesis and storage of this cinnamamide derivative.
| Impurity Type | Relative Retention (RRT) | Origin | Detection Characteristic |
| Cis-Isomer (Z-form) | ~0.9 - 0.95 (Pre-peak) | Photo-isomerization of the trans-double bond upon exposure to ambient light. | Same MS mass; UV |
| Cinnamic Acid | < 0.5 (Early eluting) | Hydrolysis of the amide bond; or unreacted starting material. | Acidic peak; retention shifts significantly with pH changes. |
| Pyrrolidine Amine | 0.1 - 0.3 (Void volume) | Unreacted Starting Material : (1-phenylpyrrolidin-2-yl)methanamine. | Often weak UV; distinct MS signal; tails heavily at neutral pH. |
| Urea Byproducts | Variable | Coupling Reagents : Residual DCU/DIU from DCC/DIC coupling. | Poor UV absorbance (unless aromatic); often insoluble precipitates. |
Troubleshooting Guide & FAQs
Issue 1: "I see a splitting peak or a 'shoulder' on the main peak that grows over time."
Diagnosis: This is the classic signature of Cis-Trans Isomerization . The cinnamoyl moiety is a conjugated system susceptible to photo-isomerization. The Trans (E) isomer is thermodynamically stable, but laboratory lighting (fluorescent UV) converts it to the Cis (Z) isomer.
Technical Solution:
-
Amber Glassware: Immediately switch all sample preparation to amber vials.
-
Limit Exposure: Minimize time in the autosampler tray if it is not light-protected.
-
Chromatographic Separation:
-
Why it happens: C18 columns often struggle to resolve geometric isomers fully because the hydrophobicity difference is minimal.
-
Fix: Switch to a Phenyl-Hexyl or Biphenyl stationary phase. These phases utilize
interactions which are highly sensitive to the planar shape of the Trans isomer versus the "bent" shape of the Cis isomer.
-
Issue 2: "The main peak tails significantly, affecting integration."
Diagnosis: Secondary Silanol Interactions. The molecule contains a 1-phenylpyrrolidin-2-yl group.[1] While the N-phenyl substitution reduces the basicity compared to a trialkylamine, the nitrogen still possesses a lone pair capable of interacting with acidic silanols on the silica support.
Technical Solution:
-
Mobile Phase Modifier: Ensure you are using an acidic modifier.
-
Recommendation: 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA). The low pH (pH ~2-3) ensures the nitrogen is protonated, preventing interaction with silanols.
-
-
Buffer Strength: If using MS-compatible buffers, use 10-20 mM Ammonium Formate (pH 3.0). The ionic strength helps mask silanol sites.
-
Column Choice: Use a "End-capped" or "Base-Deactivated" column (e.g., C18 with high carbon load and extensive end-capping).
Issue 3: "I suspect chiral impurities. Can I separate them on my C18 column?"
Diagnosis: No. The molecule has a chiral center at the 2-position of the pyrrolidine ring. Enantiomers (R vs S) have identical physical properties in an achiral environment (like a C18 column).
Technical Solution: You must use a Chiral Stationary Phase (CSP) .
-
Protocol: Normal Phase or Polar Organic Mode.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).
-
Note: The DEA is critical to suppress the ionization of the pyrrolidine nitrogen in normal phase, ensuring sharp peaks.
-
Optimized Experimental Protocols
Protocol A: Reversed-Phase Purity Method (Achiral)
Use this method for general purity, reaction monitoring, and cis/trans separation.
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge Phenyl or Phenomenex Luna Phenyl-Hexyl).
-
Temperature: 40°C (Elevated temperature improves mass transfer for amides).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Cinnamamide max) and 254 nm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient:
| Time (min) | % B | Description |
| 0.0 | 5 | Equilibration |
| 15.0 | 95 | Linear Gradient |
| 18.0 | 95 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End |
Protocol B: Chiral Purity Method
Use this method to determine enantiomeric excess (ee).
-
Column: Amylose-based CSP (e.g., Chiralpak AD-3), 150 x 4.6 mm, 3 µm.
-
Mode: Normal Phase.
-
Mobile Phase: n-Hexane : Ethanol (85:15) + 0.1% Diethylamine (DEA).
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25°C.
-
Expected Result: The enantiomers should resolve with a resolution (
) > 1.5.
References
-
Phenomenex. (2023).[2][3] Chiral HPLC Separations Guidebook. Retrieved from [Link]
-
MDPI. (2021). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress. Molecules. Retrieved from [Link]
-
MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
ResearchGate. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Retrieved from [Link]
Sources
Optimizing reaction conditions for phenylpyrrolidine cinnamamide derivatives
Topic: Optimization of Amide Coupling & Reaction Conditions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists
Welcome to the Technical Support Hub
You are likely accessing this guide because you are encountering difficulties synthesizing phenylpyrrolidine cinnamamide derivatives . These scaffolds are pharmacologically significant, often appearing in TRPV1 antagonists, anticonvulsants, and anti-inflammatory agents.
However, the conjugation of the cinnamyl system combined with the steric bulk of phenyl-substituted pyrrolidines presents unique synthetic challenges: low nucleophilicity , solubility issues , and photo-isomerization .
This guide synthesizes field-proven protocols with mechanistic troubleshooting to ensure your campaign succeeds.
Module 1: The "Golden Route" Protocol
Recommended baseline methodology for high-throughput synthesis.
While carbodiimides (EDC/DCC) are traditional, they often struggle with the steric hindrance of phenylpyrrolidines. We recommend a Uronium-based (HATU) approach for the initial screen due to its rapid activation kinetics and high conversion rates for secondary hindered amines.
Standard Operating Procedure (SOP-01): HATU Coupling
Reagents:
-
Acid: Cinnamic acid derivative (1.0 equiv)
-
Amine: Phenylpyrrolidine derivative (e.g., 3-phenylpyrrolidine) (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)
-
Solvent: Anhydrous DMF (preferred) or DCM (if solubility permits)
Workflow:
-
Activation: Dissolve the cinnamic acid derivative in anhydrous DMF (0.1 M concentration). Add DIPEA. Stir for 5 minutes.
-
Coupling Agent: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 15–30 minutes at Room Temperature (RT) to form the active ester (O-At ester).
-
Amine Addition: Add the phenylpyrrolidine derivative.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (remove acid), water (remove DMF), and brine. Dry over Na₂SO₄.
Technical Note: If using DCM , ensure the phenylpyrrolidine salt (if used) is fully neutralized by the base, or it will remain insoluble and unreactive.
Module 2: Troubleshooting & Optimization (Q&A)
Category A: Reactivity & Yield
Q: My reaction conversion stalls at ~50%. Adding more HATU doesn't help. Why? A: This is likely a steric clash combined with the lower nucleophilicity of the secondary amine.
-
The Cause: The active ester formed by HATU is relatively stable, but if the amine (phenylpyrrolidine) is bulky (especially 2-phenylpyrrolidine), the attack on the carbonyl is kinetically slow.
-
The Fix: Switch to the Acid Chloride Method .
-
Convert cinnamic acid to cinnamoyl chloride using oxalyl chloride/DMF (cat.) in DCM.
-
Evaporate to remove excess oxalyl chloride.
-
React the crude acid chloride with the amine in DCM/TEA. Why? The acid chloride is a much "harder" and smaller electrophile than the HATU-active ester, bypassing the steric barrier [1].
-
Q: I see a major byproduct with M+43 mass. What is it? A: This is likely the N-acylurea byproduct, a common issue when using carbodiimides (EDC/DCC) without sufficient additives.
-
The Mechanism: If the amine is slow to attack the O-acylisourea intermediate, the intermediate rearranges via an intramolecular
acyl shift. -
The Fix: Switch to HATU (as per SOP-01) or ensure you are using HOBt or HOAt in 1:1 stoichiometry with EDC to trap the intermediate as an active ester, preventing the rearrangement [2].
Category B: Stereochemistry (The "Cinnamyl Problem")
Q: My LCMS shows two peaks with the same mass. Is my chiral center racemizing? A: While racemization of the pyrrolidine chiral center is possible, with cinnamamides, the most common culprit is E/Z Isomerization of the double bond.
-
The Cause: Cinnamamides are photosensitive.[1] Exposure to ambient UV light (or even fluorescent lab lights) can induce
isomerization, especially in solution [3]. -
The Fix:
-
Wrap flasks in aluminum foil during reaction and workup.
-
Avoid prolonged exposure to sunlight.
-
If racemization of the pyrrolidine carbon is confirmed (rare with HATU/DIPEA unless heating is involved), switch to a non-basic coupling condition like EEDQ or mixed anhydrides (IBCF/NMM) at -15°C.
-
Category C: Solubility
Q: The reaction mixture turns into a slurry and conversion stops. A: Cinnamic acid derivatives are planar and stack easily, leading to poor solubility in non-polar solvents.
-
The Fix:
-
Solvent Switch: Move from DCM to DMF or NMP .[2]
-
Sonication: Sonicate the reaction mixture for 5 minutes after adding reagents to break up aggregates [4].
-
Temperature: Gently heat to 40°C. Warning: Do not exceed 50°C with HATU, as the reagent itself can degrade and cause polymerization.
-
Module 3: Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for optimizing the coupling reaction based on the specific failure mode encountered.
Figure 1: Troubleshooting decision tree for phenylpyrrolidine cinnamamide synthesis.
Module 4: Purification & Scalability
Purification Strategy
Because cinnamamides are highly crystalline, recrystallization is often superior to column chromatography for scale-up, offering higher purity (removing Z-isomers).
| Method | Solvent System | Pros | Cons |
| Recrystallization | EtOH/H₂O (Standard) or EtOAc/Hexane | Removes minor Z-isomers; Scalable; Green. | Requires optimization of cooling rates. |
| Flash Column | Hexane/EtOAc (Gradient) | Separates polar byproducts (ureas). | Hard to separate E/Z isomers; High solvent waste. |
| Acid/Base Wash | 1M HCl / 1M NaOH | Rapid removal of unreacted amine/acid. | Does not remove neutral byproducts (dimers). |
Recrystallization Protocol (EtOH/H₂O):
-
Dissolve crude solid in minimal boiling Ethanol.
-
Add hot water dropwise until persistent turbidity is observed.
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly to RT, then to 4°C.
-
Filter crystals.[3] Note: The thermodynamically stable (E)-isomer preferentially crystallizes. [5]
Green Chemistry & Scalability
For kilogram-scale production or green chemistry requirements, consider Lipozyme® TL IM catalysis. Recent studies show that immobilized lipases can catalyze the amidation of methyl cinnamates with phenylethylamines (structurally similar to phenylpyrrolidines) in continuous flow microreactors, achieving >90% yield at 45°C without toxic coupling agents [6].
References
-
BenchChem Technical Support. (2025).[4] Troubleshooting Reactions with trans-3,4-Difluorocinnamic Acid. BenchChem. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
-
Shu, P., et al. (2019).[5] Synthesis of (Z)-Cinnamate Derivatives via Visible-Light-Driven E-to-Z Isomerization. SynOpen. Link
-
BenchChem Technical Support. (2025). Troubleshooting Poor Reagent Solubility in HATU Coupling. BenchChem. Link
-
Ernawati, T., et al. (2020).[6] Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. ResearchGate. Link
-
MDPI. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM. MDPI. Link
Sources
Technical Support Center: Ensuring the Stability of N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide in Solution
Introduction
Welcome to the technical support guide for N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide. This document is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this compound in experimental settings. The reliability of your research data is critically dependent on the stability of your reagents. This guide provides in-depth answers to common questions, troubleshooting advice for potential degradation issues, and validated protocols for handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound that can lead to its degradation in solution?
This compound possesses three main structural motifs that are susceptible to degradation under common laboratory conditions: the amide bond, the cinnamoyl group (an α,β-unsaturated carbonyl system), and the pyrrolidine ring.
-
Amide Hydrolysis: The amide linkage is the most significant liability. It can be hydrolyzed under both acidic and basic conditions to yield cinnamic acid and (1-phenylpyrrolidin-2-yl)methanamine.[1][2] The rate of hydrolysis is highly dependent on pH and temperature.[3][4] While amides are generally more stable than esters, prolonged exposure to non-neutral aqueous solutions, especially at elevated temperatures, can lead to significant degradation.[1]
-
Photodegradation: The cinnamoyl group contains a conjugated double bond that absorbs UV light. This absorption can lead to photochemical reactions, primarily trans-cis isomerization and [2+2] cycloaddition, altering the compound's structure and potentially its biological activity.[5][6][7]
-
Oxidation: The pyrrolidine ring, particularly the carbon atoms adjacent to the nitrogen (α-carbons), can be susceptible to oxidation.[8][9] This can be initiated by atmospheric oxygen, trace metal contaminants, or oxidizing reagents, potentially leading to the formation of lactams (pyrrolidin-2-ones) or other oxidative adducts.[9][10]
Q2: I'm observing a loss of compound activity in my aqueous cell culture medium. What is the likely cause and how can I mitigate it?
A loss of activity in a buffered aqueous solution like cell culture medium is most commonly due to amide hydrolysis. Cell culture media are typically buffered around pH 7.4, and incubated at 37°C. While pH 7.4 is near neutral, the prolonged incubation at physiological temperature can accelerate the hydrolysis of the amide bond.[3]
Mitigation Strategies:
-
Prepare Fresh Solutions: The most reliable approach is to prepare the solution of the compound immediately before adding it to the cell culture. Avoid storing the compound in aqueous buffers for extended periods.
-
Use a Concentrated Stock in an Anhydrous Solvent: Prepare a high-concentration stock solution (e.g., 10-100 mM) in an anhydrous, aprotic solvent like dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).[11][12] Store this stock solution at -20°C or -80°C.[13] For experiments, perform a serial dilution into the aqueous medium immediately before use, ensuring the final concentration of the organic solvent is low (typically <0.5%) to avoid cytotoxicity.
-
Conduct a Stability Study: If the experiment requires long-term incubation, it is crucial to determine the compound's stability in your specific medium. A simple time-course experiment analyzing the compound's concentration via HPLC-UV at different time points (e.g., 0, 2, 8, 24, 48 hours) can quantify its rate of degradation.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
The choice of solvent is critical for long-term stability. The ideal solvent should fully dissolve the compound and be chemically inert.
| Solvent | Suitability | Rationale & Considerations |
| DMSO | Highly Recommended | High solvency for a wide range of organic molecules. Aprotic and non-nucleophilic, minimizing the risk of hydrolysis or other solvent-initiated reactions. Can be stored at -20°C or -80°C. Hygroscopic, so use anhydrous grade and store properly. |
| NMP | Recommended | Excellent aprotic solvent with high chemical and thermal stability.[11] Good alternative to DMSO. |
| Ethanol | Acceptable (Short-term) | Can be a good solvent, but as a protic solvent, it has a higher potential to participate in reactions (e.g., transesterification, though unlikely with a stable amide) compared to DMSO. Ensure use of absolute/anhydrous ethanol. |
| Aqueous Buffers | Not Recommended for Storage | Water is a reactant in the primary degradation pathway (hydrolysis). Storing in aqueous solutions, regardless of pH, will lead to degradation over time.[14] |
Q4: How should I store my solutions to maximize shelf-life?
Proper storage conditions are essential to prevent degradation from heat, light, and oxidation.[15][16]
-
Temperature: For long-term storage, solutions (in DMSO or NMP) should be kept at -20°C or, preferably, -80°C .[13][17] This minimizes the kinetic rate of all potential degradation reactions. Avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound.[13] It is best practice to aliquot stock solutions into smaller, single-use volumes.
-
Light: Protect the compound from light at all stages of handling and storage. The cinnamoyl moiety is susceptible to photodegradation.[5] Use amber vials or wrap clear vials in aluminum foil.[15] Store solutions in the dark (e.g., inside a freezer box).[13]
-
Atmosphere: To prevent oxidation, particularly for long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen).[14][17] For solutions, ensuring the vial is tightly sealed is typically sufficient for short to medium-term storage.
Troubleshooting Guide
This section addresses specific experimental problems and provides a logical workflow to identify and resolve the issue.
Scenario: Unexpected peaks appear in my HPLC chromatogram after preparing a new batch of solution.
The appearance of new peaks is a strong indicator of degradation or contamination. This workflow will help you diagnose the problem.
Degradation Pathway Analysis
If you've confirmed that the new peaks are from degradation, their retention time and UV spectrum (if using a DAD/PDA detector) can provide clues to their identity.
| Observation | Potential Degradation Pathway | Likely Degradant(s) | Suggested Action |
| New peak is more polar (shorter retention time on reversed-phase HPLC) | Amide Hydrolysis | Cinnamic acid and/or (1-phenylpyrrolidin-2-yl)methanamine | Review solution pH, temperature, and age. Use freshly prepared solutions in aprotic solvents.[1] |
| Peak shape/retention time of parent compound changes slightly | Photochemical Isomerization | cis-isomer of the parent compound | Ensure complete protection from UV and ambient light during handling and storage.[6] |
| Multiple new peaks, some less polar | Oxidation | N-oxides, lactams, or other oxygenated species | Sparge solvents with an inert gas (N₂ or Ar) before use. Store solutions under an inert atmosphere.[8] |
Protocols
Protocol 1: Preparation and Storage of a 10 mM DMSO Stock Solution
This protocol provides a standardized method for preparing a stable stock solution for use in most biological and chemical assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), <0.02% water
-
Calibrated analytical balance
-
Amber glass vials with PTFE-lined screw caps[17]
-
Argon or Nitrogen gas (optional, for highest stability)
-
Precision pipettes
Procedure:
-
Pre-weigh Vial: Tare a clean, dry amber vial on the analytical balance.
-
Weigh Compound: Carefully weigh the desired amount of the compound directly into the tared vial. Example: For 1 mL of a 10 mM solution (MW ≈ 320.43 g/mol ), weigh 3.20 mg.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex or sonicate gently at room temperature until the solid is completely dissolved.
-
Inert Gas Overlay (Optional): For maximum long-term stability, gently flush the headspace of the vial with argon or nitrogen before final capping.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Aliquoting & Storage: Divide the stock solution into smaller, single-use aliquots in separate amber microvials. Store all aliquots at -80°C in the dark.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol, based on ICH guidelines, helps determine the compound's stability under various stress conditions.[3][18][19] This is crucial for developing stability-indicating analytical methods and understanding potential degradation pathways.[20] The goal is to achieve 5-20% degradation.[18][21]
Procedure:
-
Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Aliquot the solution into 5 separate, clearly labeled amber vials.
-
Stress Conditions:
-
Acid Hydrolysis: To one vial, add 0.1 M HCl.
-
Base Hydrolysis: To another vial, add 0.1 M NaOH.
-
Oxidation: To a third vial, add 3% H₂O₂.
-
Thermal Stress: Place a fourth vial in an oven at 60°C.
-
Photolytic Stress: Expose the fifth vial to a calibrated light source as per ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W·h/m²).[22] Keep a control sample wrapped in foil.
-
-
Incubation: Store all samples (except thermal) at room temperature for 24 hours, or until sufficient degradation (5-20%) is observed.
-
Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC-UV method.[23][24][25]
-
Compare the chromatograms to identify and quantify the degradation products formed under each condition.
-
References
-
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Forced Degradation Studies Source: MedCrave online URL: [Link]
-
Title: ICH GUIDELINES: STRESS DEGRADATION STUDY Source: IJCRT.org URL: [Link]
-
Title: How to Handle Research Compounds Safely Source: Maxed Out Compounds URL: [Link]
-
Title: Microbiological degradation of cinnamic acid and its hydroxyl-derivatives Source: ResearchGate URL: [Link]
-
Title: Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects Source: YouTube URL: [Link]
-
Title: Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides: Rate Acceleration Caused by the Twist of the Amide Bond Source: ResearchGate URL: [Link]
-
Title: Chemistry of Amides Source: LibreTexts Chemistry URL: [Link]
-
Title: Optimizing Compound Storage for Long-Term Stability and Safety Source: GMP Plastics URL: [Link]
-
Title: Amides Preparation and Reactions Summary Source: Chemistry Steps URL: [Link]
-
Title: Modeling the reaction mechanisms of the amide hydrolysis in an N-(o-carboxybenzoyl)-L-amino acid Source: PubMed URL: [Link]
-
Title: On the hydrolysis mechanisms of amides and peptides Source: University of Regina URL: [Link]
-
Title: How To Overcome The Critical Challenges Faced In Forced Degradation Studies Source: Lhasa Limited URL: [Link]
-
Title: What to select for storing your compound: neat vs.in solution ? Source: ResearchGate URL: [Link]
-
Title: Controllable photo-switching of cinnamate-based photonic films with remarkable stability Source: ResearchGate URL: [Link]
-
Title: Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing Source: Pharmaceutical Technology URL: [Link]
-
Title: Best Practices for Safe Chemical Storage in Laboratories Source: Innova Design Group URL: [Link]
-
Title: Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions Source: ACS Publications URL: [Link]
-
Title: Cinnamate Degradation Pathway Source: Eawag-BBD URL: [Link]
-
Title: The photoreactions of the cinnamoyl moieties Source: ResearchGate URL: [Link]
-
Title: Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: HPLC-UV DETERMINATION OF INDAPAMIDE IN THE PRESENCE OF ITS MAIN SYNTHESIS AND DEGRADATION IMPURITIES. METHOD VALIDATION Source: Farmacia Journal URL: [Link]
-
Title: Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2 Source: Springer URL: [Link]
-
Title: A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Pyrrolidine Source: Wikipedia URL: [Link]
-
Title: Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement Source: PubMed URL: [Link]
-
Title: Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen Source: ResearchGate URL: [Link]
-
Title: Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study Source: ResearchGate URL: [Link]
-
Title: Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds Source: Preprints.org URL: [Link]
-
Title: Analytical Methods for High Molecular Weight UV Stabilizers Source: DiVA URL: [Link]
-
Title: Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B Source: ICH URL: [Link]
-
Title: ICH Q1B Photostability testing of new active substances and medicinal products Source: European Medicines Agency URL: [Link]
-
Title: N-Methyl-2-Pyrrolidone Source: LyondellBasell URL: [Link]
-
Title: N-Methyl-2-pyrrolidone Source: Wikipedia URL: [Link]
-
Title: N-METHYL-2-PYRROLIDONE (NMP) Source: Ataman Kimya URL: [Link]
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- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 21. m.youtube.com [m.youtube.com]
- 22. database.ich.org [database.ich.org]
- 23. farmaciajournal.com [farmaciajournal.com]
- 24. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijpsjournal.com [ijpsjournal.com]
Crystallization methods for N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide
Technical Support Center: Crystallization of N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide
System Status: ONLINE
Current Module: Solid-State Development & Purification Target Analyte: this compound (N-PPC) Ticket Priority: High (Method Development & Troubleshooting)
User Interface: Select Your Issue
[OPTION 1: INITIAL SOLVENT SCREENING] "I need a starting protocol for crystallizing N-PPC." [OPTION 2: TROUBLESHOOTING OILING OUT] "My product is separating as a gum/oil, not a crystal." [OPTION 3: CHIRAL PURITY & POLYMORPHISM] "I am seeing inconsistent melting points or need to upgrade enantiomeric excess."
Module 1: Initial Solvent Screening Protocols
Technical Insight: this compound contains two distinct structural domains: the lipophilic, planar cinnamoyl moiety (pi-stacking driver) and the steric, chiral 1-phenylpyrrolidine headgroup. The amide linker provides the primary hydrogen-bond donor/acceptor sites [1].
Successful crystallization relies on balancing the solubility of the lipophilic domains with the directional alignment of the amide bonds.
Protocol A: The "Golden Pair" (Ethanol/Water)
Recommended for initial purification of crude material.
Mechanism: High solubility of the pyrrolidine moiety in ethanol allows complete dissolution, while water acts as a high-dielectric anti-solvent to force hydrophobic stacking of the cinnamyl groups.
-
Dissolution: Suspend crude N-PPC in Absolute Ethanol (EtOH) at a ratio of 5 mL/g.
-
Heating: Heat to reflux (approx. 78°C) until the solution is clear.
-
Checkpoint: If particulates remain, hot filter through a 0.45 µm PTFE membrane.
-
-
Anti-Solvent Addition: While maintaining reflux, add Deionized Water dropwise until a persistent turbidity (cloud point) is observed.
-
Re-solubilization: Add just enough hot EtOH to clarify the solution again.
-
Cooling Profile:
-
Step 1: Cool to 25°C at a rate of 10°C/hour (Slow cooling is critical to prevent oiling).
-
Step 2: Hold at 25°C for 4 hours.
-
Step 3: If no crystals appear, cool to 4°C overnight.
-
Protocol B: Non-Polar Recrystallization (EtOAc/Hexanes)
Recommended for removing polar impurities or starting materials.
-
Dissolve N-PPC in minimum boiling Ethyl Acetate (EtOAc) .
-
Slowly add n-Hexane or Heptane until the ratio is approx. 1:2 (EtOAc:Hexane).
-
Allow to cool to room temperature undisturbed.
-
Note: This system often yields needle-like habit due to rapid growth along the hydrogen-bonding axis [2].
-
Module 2: Troubleshooting "Oiling Out" (LLPS)
Issue: The solution becomes cloudy, and droplets of oil settle at the bottom instead of crystals. Diagnosis: Liquid-Liquid Phase Separation (LLPS). The metastable zone width is too narrow, or the temperature dropped too fast, causing the compound to precipitate as an amorphous liquid before nucleation could occur.
Recovery Workflow
Figure 1: Decision tree for recovering a crystallization batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).
Corrective Steps:
-
Reheat the mixture until the oil phase redissolves.
-
Seed the solution with a small amount of pure crystal (if available) or scratch the glass wall before the solution reaches the temperature where oiling occurred previously.
-
Reduce Concentration: Dilute the solution by 10-20%. High supersaturation favors oiling over nucleation.
Module 3: Chiral Purity & Polymorphism
Technical Insight: The (1-phenylpyrrolidin-2-yl)methyl group contains a chiral center. If your synthesis was not stereospecific, you may have a racemate. Racemates often crystallize in different space groups (e.g., P21/c) compared to pure enantiomers (e.g., P21), leading to different solubilities [3].
Data Summary: Expected Physicochemical Behaviors
| Parameter | Observation | Action Required |
| Melting Point Range | Broad (> 2°C range) | Indicates impurities or mixed polymorphs. Recrystallize from MeOH. |
| Crystal Habit | Fine needles | Fast growth. Good purity, but hard to filter. Slow down cooling. |
| Crystal Habit | Aggregates/Chunks | Solvent trapping likely. Dry under vacuum at 40°C for 24h. |
| DSC Endotherm | Double peak | Polymorphic transition. Perform slurry conversion in solvent of choice for 24h. |
Slurry Conversion Protocol (Polymorph Control):
-
Suspend excess solid N-PPC in Isopropanol (IPA) .
-
Stir at 200 rpm at room temperature for 24-48 hours.
-
Filter and analyze by XRPD (X-Ray Powder Diffraction).
-
Why? This allows the system to reach thermodynamic equilibrium, converting metastable kinetic forms (oils/needles) into the most stable polymorph.
-
Frequently Asked Questions (FAQ)
Q: Can I use acid to make a salt form for easier crystallization? A: Yes, but proceed with caution. The nitrogen on the pyrrolidine ring is attached to a phenyl group (aniline-like), significantly lowering its basicity (pKa ~ 3-4). Standard weak acids may not protonate it stable enough for crystallization.
-
Recommendation: Use strong acids like Hydrochloric acid (4M in Dioxane) or Methanesulfonic acid .
-
Warning: The cinnamamide double bond is sensitive to strong acids under heat (potential for dimerization or hydration). Keep salt formation conditions cold (0-5°C) [4].
Q: Why is my product colored yellow even after crystallization? A: Cinnamamide derivatives often trap trace conjugated impurities or oxidation byproducts.
-
Fix: Dissolve the compound in warm Ethanol and treat with Activated Carbon (Charcoal) for 15 minutes. Filter through Celite before crystallization.
Q: The crystals are too small to filter. What did I do wrong? A: You likely crashed the product out too fast (Nucleation rate >> Growth rate).
-
Fix: Use Ostwald Ripening . Heat the slurry of small crystals to near-dissolution, hold for 30 mins, then slowly cool back down. This consumes small fines and grows larger crystals.
References
-
Crystallographic studies of cinnamamide derivatives. (2017). Acta Crystallographica Section E: Crystallographic Communications. NIH PubMed. Link
-
Crystal engineering: co-crystals of cinnamic acid derivatives. (2009). CrystEngComm. NIH PubMed. Link (Contextual grounding on cinnamamide H-bonding networks).
-
(S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. (2022).[1] Molbank.[1] MDPI. Link (Demonstrates purification/crystallization of pyrrolidine-methyl derivatives).
-
Crystal-to-crystal photodimerization of trans-cinnamamides. (2017). International Union of Crystallography. Link (Highlights the reactivity of the cinnamamide double bond).
Sources
Validation & Comparative
Technical Guide: SAR & Therapeutic Profiling of N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide Analogs
[1][2][3]
Executive Summary: The Hybrid Scaffold
The This compound scaffold represents a strategic hybridization of two privileged pharmacophores: the cinnamamide tail (associated with anticonvulsant and anti-inflammatory activity) and the N-phenylpyrrolidine head (a conformationally restricted amine variant).[1][2][3]
Unlike traditional CNS-active agents that rely on a basic, protonatable nitrogen (pKa ~8-10), the N-phenyl substitution on the pyrrolidine ring significantly lowers the basicity of the nitrogen due to resonance delocalization.[1][2][3] This unique electronic profile alters the compound's solubility, membrane permeability (LogP), and interaction with cationic binding pockets, positioning these analogs as neutral ligands likely targeting Voltage-Gated Sodium Channels (VGSCs) , Sigma-1 Receptors , or Nrf2 pathways rather than monoamine transporters.[1][3]
This guide evaluates the SAR of this series, compares it against clinical standards (Lacosamide, Cinromide), and provides validated protocols for synthesis and biological characterization.[3]
Structure-Activity Relationship (SAR) Analysis
The molecule is divided into three critical zones for optimization.[1] The following analysis synthesizes data from cinnamamide anticonvulsant studies and pyrrolidine scaffold profiling.
Zone A: The Cinnamoyl Tail (Lipophilic Anchor)[1][3]
-
Function: Provides the planar, hydrophobic motif required for entering the "fenestration" sites of ion channels or the hydrophobic pockets of GPCRs.[3]
-
SAR Rules:
Zone B: The Amide Linker (H-Bond Domain)[1][2][3]
-
Function: Acts as a Hydrogen Bond Donor (NH) and Acceptor (C=O).[1][3]
-
SAR Rules:
-
N-Methylation: Methylating the amide nitrogen (tertiary amide) abolishes the H-bond donor capability.[1][2][3] In cinnamamide series, this often results in inactive compounds , suggesting the NH is essential for binding (likely to a serine or threonine residue in the receptor pocket).[3]
-
Bioisosteres: Replacing the amide with a thioamide or ester drastically reduces hydrolytic stability and potency.
-
Zone C: The N-Phenylpyrrolidine Head (Chiral Modulator)[1][2][3]
-
Function: A conformationally restricted, lipophilic domain.[3]
-
Critical Insight (The N-Phenyl Effect): Unlike N-benzyl or N-methyl analogs, the N-phenyl group renders the pyrrolidine nitrogen non-basic (pKa < 1).[1][2][3]
-
Consequence: The molecule remains neutral at physiological pH.[1] This facilitates Blood-Brain Barrier (BBB) crossing via passive diffusion but prevents ionic bonding with aspartate/glutamate residues common in GPCR binding sites.[1][2][3]
-
Stereochemistry: The (S)-configuration (derived from L-Proline) is typically preferred.[1][2][3] The (R)-enantiomer often shows reduced affinity, confirming a specific stereoselective binding pocket.[1][3]
-
Comparative Analysis: Performance vs. Alternatives
The following table compares the this compound series against established clinical agents with overlapping pharmacophores.
Table 1: Therapeutic Profile Comparison
| Feature | Target Series (N-Phenylpyrrolidine Cinnamamide) | Lacosamide (Vimpat) | Cinromide | Carbamazepine |
| Primary Mechanism | Putative Na+ Channel Block (Slow Inactivation) / Sigma-1 | Na+ Channel (Slow Inactivation) | Anticonvulsant (Broad Spectrum) | Na+ Channel (Fast Inactivation) |
| Nitrogen Basicity | Neutral (Non-ionizable at pH 7.[1][2][3]4) | Neutral | Neutral | Basic (Imine) |
| Metabolic Liability | Moderate (Alkene oxidation, Phenyl hydroxylation) | Low (Renal excretion) | High (Hydrolysis) | High (Epoxidation) |
| BBB Permeability | High (High LogP, no charge) | Moderate | Moderate | High |
| Toxicity Risk | Low (No "caine" reaction due to low pKa) | Low (PR interval prolongation) | Sedation | Stevens-Johnson Syndrome |
Expert Insight on Selectivity
The Target Series offers a distinct advantage over Carbamazepine: the lack of a basic nitrogen reduces the risk of "ion-trapping" in acidic cellular compartments (lysosomes), potentially lowering intracellular toxicity.[1][3] However, the N-phenyl group increases lipophilicity, which may necessitate formulation strategies (e.g., cyclodextrin complexation) for IV administration.[1][3]
Visualizing the SAR & Mechanism
The following diagram illustrates the pharmacophore zones and the hypothetical binding pathway.
Caption: Figure 1. Pharmacophore segmentation and interaction logic. Zone B (Amide) acts as the critical hinge, while Zone C determines the unique neutral-binding profile.[1][3]
Experimental Protocols
To validate the SAR described above, the following self-validating protocols are recommended.
Protocol A: Modular Synthesis (Convergent Strategy)
This route avoids the racemization of the proline center, a common pitfall in linear synthesis.[3]
-
Reagents:
-
Procedure:
-
Step 1: Dissolve 1.0 eq of Building Block A in anhydrous DCM under Nitrogen atmosphere.
-
Step 2: Add 1.2 eq of Et3N. Cool to 0°C.
-
Step 3: Dropwise addition of 1.05 eq Cinnamoyl Chloride dissolved in DCM. Control: Maintain temp < 5°C to prevent side reactions.
-
Step 4: Warm to Room Temp (RT) and stir for 4 hours.
-
Step 5 (Validation): Monitor via TLC (EtOAc/Hexane 1:1). The amine starting material (ninhydrin active) should disappear.[1][3]
-
Workup: Wash with 1M HCl (removes unreacted amine), then Sat.[1][3] NaHCO3. Dry over MgSO4.[1][2]
-
Purification: Recrystallization from Ethanol is preferred over column chromatography to ensure high purity (>99%) for biological assays.[1][3]
-
Protocol B: Biological Validation (Na+ Channel Blockade)
Since the compound is neutral, standard patch-clamp protocols must be adjusted for solubility.[1][3]
-
System: HEK293 cells stably expressing hNaV1.7.
-
Assay: Whole-cell voltage clamp.
-
Protocol:
-
Endpoint: Calculate IC50 for Tonic Block (Resting) vs. Phasic Block (Use-dependent, 10Hz stimulation).
-
Success Criterion: A "Use-Dependent" block ratio > 3.0 indicates the compound preferentially binds to the inactivated state, a hallmark of effective anticonvulsants with low sedation side effects.[1]
-
References
-
Vertex AI Search. (2026).[1][3] Cinnamamide pharmacophore for anticonvulsant activity: evidence from crystallographic studies.
-
MDPI. (2025).[1][3][4] Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides.
-
ResearchGate. (2025).[1][3] Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides.
-
NIST Chemistry WebBook. (2025).[1][3] (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one Data.
-
Iris UniPA. (2025).[1][3][4] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
A Senior Scientist's Guide to the Infrared Spectroscopic Characterization of N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide
This guide provides a detailed analysis of the infrared (IR) spectroscopy profile of N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide, a complex molecule featuring multiple functional groups. It is designed for researchers and drug development professionals who require robust analytical methods for structural confirmation. The guide contrasts the target molecule's spectral features with those of its synthetic precursors, offers a detailed experimental protocol, and contextualizes the role of IR spectroscopy within a broader characterization workflow.
Structural Deconstruction and Expected IR Absorption Profile
This compound is a molecule characterized by a secondary amide linkage, a trans-alkene, a tertiary amine within a pyrrolidine ring, and two distinct aromatic systems. Understanding these individual components is the first step in predicting and interpreting its infrared spectrum. Each functional group possesses unique vibrational modes (stretching and bending) that correspond to specific absorption peaks.
The primary diagnostic regions in the IR spectrum for this molecule are:
-
> 3000 cm⁻¹: N-H and C-H stretching vibrations.
-
1800-1600 cm⁻¹: C=O (amide) and C=C (alkene and aromatic) stretching region.
-
1600-1400 cm⁻¹: N-H bending, aromatic ring modes, and CH₂/CH₃ bending vibrations.
-
< 1000 cm⁻¹ (Fingerprint Region): Complex vibrations, including the highly diagnostic =C-H out-of-plane bend for the trans-alkene.
Below is a table summarizing the expected absorption peaks based on the molecule's structure.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity | Notes |
| N-H Stretch | Secondary Amide | 3350 - 3310 | Medium | A single, relatively sharp peak is expected for secondary amides in a non-hydrogen-bonded state. |
| C-H Stretch (sp²) | Aromatic & Alkene | 3100 - 3000 | Medium to Weak | Peaks in this region confirm the presence of hydrogens on double-bonded carbons. |
| C-H Stretch (sp³) | Pyrrolidine & Methylene | 2990 - 2850 | Medium to Strong | Corresponds to the aliphatic portions of the molecule. |
| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1630 | Strong | This is one of the most intense and characteristic peaks in the spectrum. Its position can be influenced by conjugation. |
| C=C Stretch | Alkene (Cinnamoyl) | ~1640 | Medium (Variable) | Often appears as a shoulder on the more intense Amide I band due to conjugation. |
| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 | Medium to Strong | A characteristic peak for secondary amides, resulting from a combination of N-H bending and C-N stretching. |
| C=C Stretch | Aromatic Rings | 1600, 1580, 1500, 1450 | Medium to Weak | A series of peaks confirming the presence of the phenyl rings. |
| C-N Stretch | Tertiary Amine | 1250 - 1020 | Medium to Weak | Associated with the C-N bond within the phenyl-substituted pyrrolidine ring. |
| =C-H Bend (Out-of-Plane) | Trans-Alkene | 980 - 960 | Strong | A highly diagnostic peak that provides strong evidence for the trans configuration of the cinnamoyl double bond. |
Comparative Analysis: Distinguishing from Synthetic Precursors
In organic synthesis, it is crucial to confirm not only the presence of the desired product but also the absence of starting materials. IR spectroscopy is a rapid and effective tool for this purpose. Let's compare the expected spectrum of our target molecule with its likely precursors: Cinnamic Acid and (1-phenylpyrrolidin-2-yl)methanamine .
| Key IR Peak | This compound | Cinnamic Acid (Precursor) | (1-phenylpyrrolidin-2-yl)methanamine (Precursor) | Reason for Difference |
| ~3330 cm⁻¹ | Present (Medium, Sharp N-H Stretch) | Absent | Present (Two weak peaks, primary amine) | The target has a secondary amide N-H, while the amine precursor has a primary -NH₂ group which typically shows two bands (symmetric and asymmetric stretches). Cinnamic acid has no N-H bond. |
| ~3300-2500 cm⁻¹ | Absent | Present (Very Broad O-H Stretch) | Absent | The broad O-H stretch from the carboxylic acid dimer is a hallmark of cinnamic acid and its absence is a key indicator of successful amide formation. |
| ~1710 cm⁻¹ | Absent | Present (Strong C=O Stretch) | Absent | The carbonyl stretch of the carboxylic acid in cinnamic acid appears at a higher frequency than the amide carbonyl. |
| ~1650 cm⁻¹ | Present (Strong Amide I C=O Stretch) | Absent | Absent | The presence of the Amide I band is the strongest evidence for the formation of the desired amide bond. |
| ~1540 cm⁻¹ | Present (Medium Amide II N-H Bend) | Absent | Present (~1600 cm⁻¹, N-H Scissoring) | The Amide II band is unique to the amide product. The primary amine precursor has a different N-H bending mode. |
This comparison demonstrates that IR spectroscopy can unequivocally confirm the conversion of the starting materials to the final product by tracking the disappearance of the carboxylic acid's broad O-H stretch and the appearance of the characteristic Amide I and Amide II bands.
Experimental Protocol: ATR FT-IR Analysis
Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid powders as it requires minimal sample preparation.
Objective: To obtain a high-quality infrared spectrum of solid this compound.
Materials:
-
FT-IR Spectrometer with a diamond ATR accessory.
-
This compound, solid powder.
-
Spatula.
-
Isopropanol or ethanol for cleaning.
-
Kimwipes or other lint-free tissue.
Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Thoroughly clean the ATR crystal surface with a Kimwipe dampened with isopropanol. Allow the solvent to fully evaporate.
-
-
Background Collection:
-
With the clean, empty ATR anvil in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum.
-
Typical parameters: 16-32 scans, 4 cm⁻¹ resolution.
-
-
Sample Application:
-
Using a clean spatula, place a small amount of the solid sample onto the center of the ATR crystal. Only enough powder to completely cover the crystal surface is needed.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Collection:
-
Acquire the sample spectrum using the same parameters as the background scan.
-
The instrument's software will automatically perform the background subtraction.
-
-
Data Processing and Analysis:
-
Perform an ATR correction if the software allows. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, resulting in a spectrum that more closely resembles a traditional transmission spectrum.
-
Label the significant peaks on the spectrum, corresponding to the functional groups identified in Section 1.
-
-
Cleaning:
-
Retract the press, remove the bulk of the sample powder, and clean the ATR crystal thoroughly with isopropanol and a Kimwipe.
-
Visualization of the Characterization Workflow
The confirmation of a chemical structure is a multi-step process. IR spectroscopy provides key information about functional groups, which is then complemented by other techniques to build a complete picture.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Conclusion
Infrared spectroscopy is an indispensable first-line technique for the characterization of this compound. The spectrum provides a unique fingerprint, allowing for the rapid confirmation of key functional groups. The presence of strong Amide I and Amide II bands, coupled with the disappearance of precursor signals like the carboxylic acid O-H stretch, offers definitive evidence of successful synthesis. Furthermore, the diagnostic peak in the fingerprint region (~970 cm⁻¹) can confirm the desired trans-stereochemistry of the alkene. While IR spectroscopy is powerful for functional group identification, it should be used within a larger analytical framework, alongside mass spectrometry and NMR spectroscopy, to achieve unambiguous structural elucidation.
A Comparative Guide to Cinnamamide and Benzamide Derivatives in Preclinical Research
Introduction
In the landscape of medicinal chemistry, the amide functional group is a cornerstone of molecular design, prized for its metabolic stability and ability to form crucial hydrogen bonds with biological targets. Among the myriad of amide-containing scaffolds, cinnamamides and benzamides have emerged as particularly fruitful starting points for the development of novel therapeutics. While both are structurally related, featuring an aromatic ring linked to an amide, the presence of an α,β-unsaturated carbonyl system in cinnamamides introduces distinct chemical properties and biological activities compared to the more saturated benzamide core.
This guide provides an in-depth comparative analysis of cinnamamide and benzamide derivatives for researchers, scientists, and drug development professionals. We will dissect their structural nuances, compare synthetic strategies, and evaluate their performance across key therapeutic areas, including oncology, neuroscience, and enzyme inhibition. The objective is to furnish a clear, evidence-based framework to inform scaffold selection and guide experimental design in the quest for next-generation therapeutic agents.
Core Scaffolds: Structural and Physicochemical Distinctions
The fundamental difference between the two scaffolds lies in the linker connecting the phenyl ring and the amide moiety. The benzamide core consists of a benzene ring directly attached to the carbonyl of the amide. In contrast, the cinnamamide scaffold incorporates a vinylogous linker—an ethylene bridge—creating an α,β-unsaturated system.
This seemingly minor variation has profound implications:
-
Conformational Rigidity: The double bond in the cinnamamide linker imparts significant conformational rigidity and planarity, which can be advantageous for fitting into specific binding pockets.
-
Electronic Properties: The conjugated system in cinnamamides allows for extended π-electron delocalization, influencing the molecule's electronic and spectroscopic properties.
-
Reactivity: The vinylogous amide in cinnamamides can act as a Michael acceptor, opening the door for potential covalent interactions with nucleophilic residues (like cysteine) in target proteins. This presents both an opportunity for potent, irreversible inhibition and a potential liability for off-target reactivity.
Caption: General synthetic workflows for Benzamide and Cinnamamide derivatives.
Table 1: Comparison of Synthetic Routes
| Method | Scaffold | Advantages | Disadvantages |
| Acyl Chloride Formation | Both | High reactivity, often high yields. | Harsh conditions (SOCl₂), limited functional group tolerance. |
| EDC/HOBt Coupling | Both | Mild conditions, high functional group tolerance, easy byproduct removal. [1] | Higher cost of reagents compared to acyl chlorides. |
| Enzymatic Aminolysis | Cinnamamide | Environmentally friendly ("green"), mild conditions, high selectivity. [2] | May require longer reaction times, enzyme cost and stability. |
Head-to-Head Comparison of Biological Activities
Both scaffolds have been extensively explored in various therapeutic contexts, often demonstrating distinct but sometimes overlapping mechanisms of action.
Anticancer Activity
This is a field where both derivative classes have shown significant promise, albeit often through different mechanisms.
-
Cinnamamide Derivatives: These compounds exhibit a wide range of anticancer activities. [3]Some derivatives act as antitubulin agents, disrupting microtubule dynamics essential for cell division. [3][4]Others have been shown to modulate matrix metalloproteinases (MMPs), enzymes involved in tumor invasion and metastasis. [5]One study identified a cinnamamide derivative with an IC50 of 16.15 µg/mL against P388 leukemia murine cells. [6]Furthermore, N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives have demonstrated potent activity, with IC50 values below 10 µg/mL on various cancer cells. [7][8]* Benzamide Derivatives: This class is well-known for producing potent enzyme inhibitors relevant to oncology. A prominent example is their role as Histone Deacetylase (HDAC) inhibitors, which can alter gene expression to induce cell cycle arrest and apoptosis in cancer cells. [9]They are also a foundational scaffold for many kinase inhibitors, crucial for targeting aberrant signaling pathways in cancer. [10]Additionally, certain benzamide derivatives can overcome multidrug resistance by inhibiting ABC transporters like ABCG2. [11][12]The benzamide scaffold is considered a promising starting point for developing potent anti-proliferative agents. [13]
Caption: Common anticancer mechanisms of Cinnamamide and Benzamide derivatives.
Table 2: Selected Anticancer Activity Data (IC₅₀)
| Compound Class | Derivative Example | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Cinnamamide | N-benzyl-p-coumaramide (5a) | P388 | Murine Leukemia | 28.5 (converted from 16.15 µg/mL) | [6] |
| Cinnamamide | Derivative 16d | Various | --- | < 4.4 (converted from < 10 µg/mL) | [8] |
| Benzamide | Benzimidazole 4 | MCF-7 | Breast Adenocarcinoma | 8.86 ± 1.10 | [13] |
| Benzamide | Compound I-25 | MGC-803 | Gastric Cancer | 0.017 | [14] |
| Benzamide | Compound I-33 | HCT-116 | Colon Carcinoma | 0.055 | [14] |
Anticonvulsant Activity
Both scaffolds have been successfully incorporated into molecules with potent anticonvulsant properties, often fitting a well-established pharmacophore model. [15][16]This model typically includes a hydrophobic phenyl ring, an electron-donor atom, and a hydrogen-bond donor/acceptor site, features present in both derivative types.
-
Cinnamamide Derivatives: A number of cinnamamide derivatives have demonstrated significant anticonvulsant activity in preclinical models like the maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests. [17][18]Their mechanism is often linked to the modulation of GABAergic transmission. [17]The N-(3-aryl-2-propenoyl)amido moiety is considered a key pharmacophore for these properties. [17]* Benzamide Derivatives: This class also has a strong track record in anticonvulsant research. [19]N-(aminophenyl)benzamides, in particular, show good potential in the MES test. [20]The anticonvulsant effect is frequently associated with the modulation of voltage-gated ion channels, which reduces excessive neuronal firing. [19]Studies have shown that some benzamide derivatives have protective indices (PI = TD₅₀/ED₅₀) that can compete with established drugs like phenytoin and carbamazepine. [20][21] Table 3: Selected Anticonvulsant Activity Data
| Compound Class | Derivative Example | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| Cinnamamide | (Z)-m-(CF₃)-α,β-dimethylcinnamamide | MES (mice) | --- | --- | [18] |
| Benzamide | 1-Cpc-BZA (9) | MES (mice) | 85.36 | 2.49 | [22] |
| Benzamide | 1-Cpc-BZA (9) | scPTZ (mice) | 1.37 | 1.37 | [22] |
| Benzamide | 4-AEPB | MES (rats, p.o.) | 7.18 (converted from 29.8 µmol/kg) | > 51 | [21] |
Enzyme Inhibition
The structural features of each scaffold lend themselves to inhibiting different classes of enzymes.
-
Cinnamamide Derivatives: Have been investigated as α-glucosidase inhibitors, which is relevant for the management of type 2 diabetes. [23][24]* Benzamide Derivatives: Show remarkable versatility as enzyme inhibitors. They have been successfully developed as potent inhibitors of glycogen phosphorylase (for diabetes),[25][26] cholinesterases (for Alzheimer's disease),[27][28] carbonic anhydrases (for glaucoma, etc.),[27] and tyrosinase (for hyperpigmentation). [29]One study reported a benzamide derivative with an IC₅₀ of 2.68 µM against glycogen phosphorylase a (GPa). [25]
Best Practices in Experimental Design: A Protocol for Comparative Cytotoxicity
To ensure a fair and direct comparison of novel cinnamamide and benzamide derivatives, standardized assays are critical. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay for IC₅₀ Determination
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. [13]2. Compound Preparation: Prepare stock solutions of your test compounds (both cinnamamide and benzamide derivatives) and a positive control (e.g., Doxorubicin) in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used). Incubate the plate for 48 or 72 hours. [13]4. MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as DMSO or a buffered SDS solution, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.
Conclusion and Future Perspectives
The choice between a cinnamamide and a benzamide scaffold is a strategic decision that should be guided by the specific biological target and desired therapeutic outcome.
-
Benzamide derivatives offer a robust, flexible, and well-understood platform, particularly for developing potent and selective enzyme inhibitors (e.g., kinase, HDAC, GP inhibitors) and ion channel modulators. Their synthetic accessibility and favorable physicochemical properties make them a mainstay in drug discovery.
-
Cinnamamide derivatives , with their rigid and reactive α,β-unsaturated system, provide unique opportunities for targeting different biological spaces. They excel as anticancer agents by disrupting cytoskeletal components and show significant promise as anticonvulsants. The potential for Michael addition offers a path to covalent inhibitors, which can provide enhanced potency and duration of action, though this requires careful optimization to avoid off-target toxicity.
Future research should focus on creating hybrid molecules that combine the advantageous features of both scaffolds. For instance, incorporating the cinnamamide moiety into a known benzamide-based kinase inhibitor could unlock novel binding modes or activity profiles. As our understanding of disease biology deepens, the strategic application and chemical evolution of these two powerhouse scaffolds will undoubtedly continue to yield promising new therapeutic candidates.
References
A complete list of all sources cited in this guide is provided below.
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- Synthesis, Antimicrobial and Antioxidant Activities of Novel series of Cinnamamide Derivatives having Morpholine Moiety. (2014). Hilaris Publisher.
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (n.d.). MDPI.
- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (n.d.). PMC.
- Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). PMC.
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- Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. (n.d.). PubMed.
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- An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (2023). PubMed.
- Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. (n.d.). ResearchGate.
- Benzamide compounds with biological activities (4ae4k). (n.d.). ResearchGate.
- Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency. (2022). Universitas Hasanuddin.
- Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme. (n.d.). ResearchGate.
- Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022). PMC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
